molecular formula C6H3F2NO3 B1602326 3,5-Difluoro-4-nitrophenol CAS No. 147808-41-1

3,5-Difluoro-4-nitrophenol

Cat. No.: B1602326
CAS No.: 147808-41-1
M. Wt: 175.09 g/mol
InChI Key: DDNBXAHODWXJKM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrophenol (CAS 147808-41-1) is a fluorinated phenolic compound that serves as a versatile synthetic intermediate and building block in advanced chemical research. Its molecular formula is C6H3F2NO3, with a molecular weight of 175.09 g/mol . This compound is characterized by a nitro group and two fluorine atoms positioned symmetrically on the benzene ring, which significantly influences its electronic properties and reactivity. In industrial and materials science research, this compound is primarily valued for its role in the synthesis of more complex organic molecules . It finds specific applications as an intermediate in the development of pharmaceuticals, various dyes, and other specialized industrial products . Furthermore, its unique structure has made it a component of interest in the development of fluorinated energetic materials, a class of compounds studied for their potential use in next-generation materials due to the high stability of the C-F bond and their distinctive decomposition pathways . Researchers should note that this solid compound is typically stored sealed in a dry environment at 2-8°C to maintain stability . It is critical to handle it with appropriate safety precautions. The compound has the associated GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H318 (causes serious eye damage), and H410 (toxic to aquatic life with long-lasting effects) . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified or intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-nitrophenol
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InChI

InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNBXAHODWXJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70591238
Record name 3,5-Difluoro-4-nitrophenol
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Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147808-41-1
Record name 3,5-Difluoro-4-nitrophenol
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Record name 3,5-Difluoro-4-nitrophenol
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Record name 3,5-difluoro-4-nitrophenol
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Foundational & Exploratory

3,5-Difluoro-4-nitrophenol: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3,5-Difluoro-4-nitrophenol .

Content Type: Technical Whitepaper Subject: CAS 147808-41-1 | Chemical Reactivity & Applications

Executive Summary

3,5-Difluoro-4-nitrophenol is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The compound features a phenolic hydroxyl group (electron donor) para to a nitro group (strong electron acceptor), flanked by two fluorine atoms at the meta positions relative to the phenol (or ortho to the nitro).

This specific substitution pattern creates a highly polarized scaffold ideal for Nucleophilic Aromatic Substitution (SNAr) and the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and antibiotics. Its acidity and reactivity profile are dominated by the synergistic electron-withdrawing effects of the nitro and fluoro substituents.

Physicochemical Profile

PropertyData / Description
IUPAC Name 3,5-Difluoro-4-nitrophenol
CAS Number 147808-41-1
Molecular Formula C₆H₃F₂NO₃
Molecular Weight 175.09 g/mol
Appearance Yellow crystalline solid or liquid (dependent on purity/isomer mix)
Acidity (pKa) Est.[1][2][3][4][5] 5.5 – 6.5 (Significantly more acidic than 4-nitrophenol due to inductive effect of meta-fluorines)
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone, DCM); sparingly soluble in water.
Stability Stable under standard conditions; light-sensitive (nitro group degradation).
Electronic Structure Analysis

The molecule exhibits a strong dipole due to the Nitro group (C-4) withdrawing electron density via resonance and induction, while the Fluorine atoms (C-3, C-5) exert a strong inductive withdrawing effect (-I).

  • Acidity: The phenolic proton is highly acidic. The meta-fluorines stabilize the phenoxide anion through inductive withdrawal, while the para-nitro group stabilizes it via resonance delocalization.

  • Sterics: Unlike 3,5-dimethyl-4-nitrophenol, where steric inhibition of resonance (SIR) twists the nitro group out of plane, the small Van der Waals radius of fluorine (1.47 Å) allows the nitro group to remain largely coplanar, maintaining maximum resonance overlap and reactivity.

Synthetic Routes[6][7][8][9][10][11][12]

The synthesis of 3,5-difluoro-4-nitrophenol requires precise regiocontrol to avoid over-nitration or isomer mixtures.

Method A: Electrophilic Nitration of 3,5-Difluorophenol

This is the standard laboratory scale route. The directing effects of the hydroxyl group (ortho/para) and fluorine atoms (ortho/para) compete. However, the C-4 position is para to the strong activator (-OH) and meta to the fluorines, making it electronically favorable despite potential steric crowding.

Protocol:

  • Dissolution: Dissolve 3,5-difluorophenol (1.0 eq) in Dichloromethane (DCM) or Acetic Acid.

  • Nitration: Cool to 0°C. Add fuming Nitric Acid (HNO₃) dropwise.

  • Quench: Pour onto ice water.

  • Purification: The reaction yields a mixture of the 4-nitro (major, desired) and 2-nitro (minor) isomers.[6] These must be separated via column chromatography (Silica gel, EtOAc/Hexane gradient).[6]

Method B: Hydrolysis of 3,4,5-Trifluoronitrobenzene

This route utilizes SNAr chemistry. The para-fluorine in 3,4,5-trifluoronitrobenzene is the most activated leaving group due to the resonance stabilization of the Meisenheimer complex by the para-nitro group.

Mechanism:



Reactivity & Mechanism[10][13]

The core utility of 3,5-difluoro-4-nitrophenol lies in its ability to undergo selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at positions 3 and 5 are activated by the ortho-nitro group. While the phenol (if deprotonated to phenoxide) is electron-donating, the strong withdrawal of the nitro group still permits SNAr displacement of the fluorines by strong nucleophiles (amines, thiols).

  • Regioselectivity: Nucleophilic attack occurs at C-3 or C-5.

  • Self-Protection: In basic conditions, the phenol deprotonates first. The resulting phenoxide is a poor electrophile. To facilitate SNAr, the phenol is often O-alkylated first to "lock" the oxygen and prevent phenoxide formation, or the reaction is run with excess nucleophile.

Nitro Reduction

The nitro group can be reduced to an aniline (3,5-difluoro-4-aminophenol) using standard conditions (H₂/Pd-C or Fe/NH₄Cl). This generates a "3,4,5" substituted aniline scaffold common in kinase inhibitors.

O-Alkylation

The phenolic oxygen is a competent nucleophile. Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (K₂CO₃) yields the corresponding ether.

Reactivity Pathway Diagram

Reactivity cluster_logic Mechanistic Note Start 3,5-Difluoro-4-nitrophenol Prod_Alk O-Alkyl Ether (Protected Scaffold) Start->Prod_Alk R-X, K2CO3 (O-Alkylation) Prod_Red 3,5-Difluoro-4-aminophenol (Aniline Precursor) Start->Prod_Red H2, Pd/C (Reduction) Prod_SNAr 3-Amino-5-fluoro-4-nitrophenol (via SNAr displacement) Start->Prod_SNAr R-NH2, Heat (SNAr at C-3) Note Nitro group activates C-3/C-5 Fluorines for displacement, but Phenol OH must often be protected first.

Caption: Divergent synthetic pathways available from the 3,5-difluoro-4-nitrophenol scaffold.

Detailed Experimental Protocol

Protocol: Synthesis via Nitration of 3,5-Difluorophenol

Based on standard electrophilic aromatic substitution methodologies.

Reagents:

  • 3,5-Difluorophenol (14.1 g, 0.11 mol)[6]

  • Dichloromethane (DCM) (150 mL)

  • Fuming Nitric Acid (15 mL)[6]

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. Place under an inert atmosphere (N₂).

  • Solvation: Add 3,5-difluorophenol and DCM. Cool the solution to 0°C using an ice/water bath.

  • Addition: Add fuming nitric acid dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to minimize dinitration and oxidation byproducts.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (SiO₂, 10% EtOAc/Hexane).

  • Quench: Carefully pour the reaction mixture into 200 mL of ice water.

  • Extraction: Separate phases. Extract the aqueous phase with DCM (2 x 50 mL).

  • Workup: Wash combined organic layers with brine (3 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude yellow oil contains both 4-nitro and 2-nitro isomers. Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient 1:9 EtOAc:Hexane.[6]

    • Result: 3,5-Difluoro-4-nitrophenol (Yellow liquid/low-melting solid) elutes after the less polar 2-nitro isomer.

Validation Metrics:

  • MS (EI): m/z 176 [M+H]⁺

  • ¹H NMR (CDCl₃): Look for a doublet (due to F-H coupling) in the aromatic region, distinct from the triplet/multiplet pattern of the starting material.

Applications in Drug Discovery

This scaffold is particularly valuable in Medicinal Chemistry for:

  • Bioisosteres: Replacing hydrogen with fluorine to block metabolic hot-spots (preventing P450 oxidation).

  • Covalent Inhibitors: The activated fluorines can serve as "warheads" or precursors to warheads that react with cysteine residues in target proteins.

  • Antibiotics: Similar scaffolds (e.g., 3,4-difluoronitrobenzene derivatives) are used in the synthesis of oxazolidinone antibiotics (like Linezolid analogs).

References

  • Nitration Protocol & Characterization: Czerwiński, M. et al. "Synthesis and characterization of fluorinated nitrophenols." Supplementary Material, 2026.[6][7] 6[2][3][6][8][9][10][7][11][12][13]

  • SNAr Reactivity of Fluoronitrobenzenes: Beilstein J. Org. Chem. 2016, 12, 192–197. Nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.14[10][11]

  • Acidity of Nitrophenols: J. Org. Chem. 1998, 63 (19), 6680–6688.[4] (Comparative pKa data for nitrophenol derivatives). 4

  • Commercial Availability & Safety Data: BLD Pharm, 3,5-Difluoro-4-nitrophenol (CAS 147808-41-1). 15[8][10][11][12]

Sources

Technical Monograph: Spectral Characterization of 3,5-Difluoro-4-nitrophenol

[2]

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS: 147808-41-1) is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials such as liquid crystals. Its unique substitution pattern—featuring a nitro group flanked by two fluorine atoms—imparts specific electronic and steric properties that are valuable for modulating biological activity and metabolic stability.[1]

This guide provides a comprehensive spectral analysis of 3,5-Difluoro-4-nitrophenol, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It addresses the practical challenges in characterization, including isomer differentiation and solvent effects, to support rigorous quality control and structural validation.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

PropertyData
IUPAC Name 3,5-Difluoro-4-nitrophenol
CAS Number 147808-41-1
Molecular Formula C₆H₃F₂NO₃
Molecular Weight 175.09 g/mol
Appearance Yellow crystalline solid (commercial); reported as yellow liquid in crude/supercooled states [1][2].[2]
Melting Point >100°C (Typical for p-nitrophenols; specific polymorphs vary).[3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparing solubility in water.[1]

Synthesis & Purity Profile

The synthesis of 3,5-Difluoro-4-nitrophenol typically involves the nitration of 3,5-difluorophenol. This reaction yields two primary isomers: the desired 4-nitro compound and the 2-nitro impurity. Differentiating these isomers is the primary analytical challenge.

Synthesis Workflow & Isomer Separation

The following diagram illustrates the synthetic pathway and the critical separation step required to ensure spectral purity.

SynthesisPathcluster_productsIsomer Separation (Chromatography/Crystallization)Start3,5-DifluorophenolReagentHNO3 / H2SO4(Nitration)Start->ReagentInterMixture of IsomersReagent->InterProd1Target: 3,5-Difluoro-4-nitrophenol(Symmetrical NMR)Inter->Prod1Major ProductProd2Impurity: 3,5-Difluoro-2-nitrophenol(Asymmetrical NMR)Inter->Prod2Minor Product

Figure 1: Synthetic route and isomer divergence. The symmetry of the 4-nitro isomer is the key diagnostic feature in NMR analysis.

Spectral Analysis: NMR Spectroscopy

NMR is the definitive method for distinguishing the 4-nitro isomer from the 2-nitro impurity. The 3,5-difluoro-4-nitrophenol molecule possesses a

Proton NMR ( H NMR)

Solvent: DMSO-d₆ or CDCl₃ Resonance Frequency: 400-500 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

)
11.0 - 11.5 Broad Singlet (br s)1H-OH Exchangeable with D₂O.
6.6 - 6.8 *Doublet (d)2HAr-H (C2, C6)

*Note: Chemical shifts are estimated based on substituent additivity rules relative to 4-nitrophenol (6.9 ppm) and corrected for ortho-fluorine shielding effects. Experimental values may vary slightly by solvent concentration.

Structural Logic:

  • Symmetry: The presence of a single aromatic signal (integrating to 2 protons) confirms the symmetric 4-nitro structure. The 2-nitro isomer would display two distinct aromatic proton signals (H4 and H6) due to lack of symmetry.

  • Coupling: The protons at C2/C6 are ortho to the Fluorines at C3/C5. This results in a large ortho-fluorine coupling (

    
    ), appearing as a clear doublet.
    
Carbon-13 NMR ( C NMR)

The

Chemical Shift (δ, ppm)Splitting PatternAssignmentCoupling Logic
160 - 164 Triplet (t)C1 (-OH) Coupled to two meta-F (

).
155 - 159 Doublet of Doublets (dd)C3, C5 (-F) Large

(~250 Hz).
125 - 130 Triplet (t)C4 (-NO2) Coupled to two ortho-F (

~20 Hz).
100 - 105 Doublet (d)C2, C6 (-H) Coupled to one ortho-F (

).
Fluorine-19 NMR ( F NMR)[8]
  • Shift:

    
     to 
    
    
    ppm.
  • Pattern: Singlet (if proton decoupled) or Doublet (coupled to ortho-H).

  • Diagnostic Value: A single fluorine peak confirms the equivalence of the two fluorine atoms, supporting the symmetric 4-nitro substitution pattern.

Spectral Analysis: Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups. The nitro group bands are particularly diagnostic.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3200 - 3500 O-H StretchPhenolBroad band; position depends on H-bonding.
1530 - 1550 N-O Asymmetric StretchNitro (

)
Strong intensity.
1340 - 1360 N-O Symmetric StretchNitro (

)
Strong intensity.
1100 - 1250 C-F StretchAryl FluorideMultiple strong bands in the fingerprint region.
1590 - 1610 C=C Ring StretchAromaticCharacteristic of benzene ring.

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[4]

Ionization Mode: Electron Impact (EI) or ESI (Negative Mode). Molecular Ion:

  • MW: 175.09[5][6][7]

  • m/z (EI): 175 (

    
    )
    
  • m/z (ESI-): 174 (

    
    )
    
Fragmentation Pathway (EI)

The fragmentation follows a characteristic nitroaromatic decay path, involving the sequential loss of the nitro group and carbon monoxide.[1]

MS_FragmentationM_IonMolecular Ion (M+)m/z 175Frag1[M - NO] fragmentm/z 145M_Ion->Frag1- NO (30)Frag2[M - NO2] fragmentm/z 129M_Ion->Frag2- NO2 (46)Frag3Phenolic Ring Fragmentm/z 101(Loss of CO from m/z 129)Frag2->Frag3- CO (28)

Figure 2: Proposed EI fragmentation pathway for 3,5-Difluoro-4-nitrophenol.

Experimental Protocols

Protocol 1: Sample Preparation for H NMR

To ensure high-resolution spectra without line broadening due to exchange:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and to observe the phenolic proton. Use CDCl₃ if the sample is strictly dry, though the OH peak may be broad or absent.[1]

  • Concentration: Dissolve 5-10 mg of the solid sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for accurate integration).[1]

  • Acquisition: Acquire at 298 K with a relaxation delay (

    
    ) of at least 2 seconds to ensure quantitative integration of aromatic protons.
    
Protocol 2: Purity Check via TLC

Before spectral analysis, verify purity to rule out the 2-nitro isomer.

  • Stationary Phase: Silica Gel 60 F₂₅₄.[1]

  • Mobile Phase: Ethyl Acetate : Hexane (20:80 v/v).

  • Visualization: UV light (254 nm).[8][9] The 4-nitro isomer typically has a slightly lower

    
     than the 2-nitro isomer due to higher polarity (lack of intramolecular H-bonding).
    

References

  • Czerwiński, M. et al. (2020).[1] Supplementary Material: Synthesis and characterization of fluorinated nitrophenols.

  • Sigma-Aldrich. (n.d.).[8] 3,5-Difluoro-4-nitrophenol Product Specification.

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 115509819.[1]

  • BLD Pharm. (n.d.).[1] 3,5-Difluoro-4-nitrophenol MSDS and Spectral Data.

Strategic Sourcing & Technical Profile: 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Profile of 3,5-Difluoro-4-nitrophenol Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists.

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS: 147808-41-1) is a high-value fluorinated building block utilized primarily in the synthesis of agrochemicals, liquid crystals, and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the specific arrangement of fluorine atoms meta to the hydroxyl group and ortho to the nitro group. This substitution pattern significantly modulates the acidity (pKa) and lipophilicity (LogP) of the phenol, making it a critical bioisostere for optimizing drug-receptor interactions.

While commercially available, the compound is often classified as a specialty intermediate with fluctuating stock levels. This guide analyzes its physicochemical properties, validates the most robust synthesis routes for quality assurance, and outlines handling protocols for industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The introduction of two fluorine atoms onto the 4-nitrophenol scaffold drastically alters its electronic environment. The electron-withdrawing nature of the fluorines (via induction) works synergistically with the nitro group to stabilize the phenoxide anion, resulting in increased acidity compared to the non-fluorinated parent.

Key Technical Specifications
PropertySpecification
Chemical Name 3,5-Difluoro-4-nitrophenol
CAS Number 147808-41-1
Molecular Formula C₆H₃F₂NO₃
Molecular Weight 175.09 g/mol
Appearance Light yellow to orange crystalline solid
Purity Standards Typically ≥97% (HPLC), ≥98% (F-NMR)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) Estimated < 7.0 (More acidic than 4-nitrophenol due to -I effect of F)
LogP ~1.9 - 2.1 (Modulated by fluorination)

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing impurity profiles in commercial batches. Two primary routes exist, but they differ significantly in regioselectivity and yield.

Route A: Nucleophilic Aromatic Substitution (SNAr) – The Preferred Industrial Route

This pathway utilizes 3,4,5-trifluoronitrobenzene as the starting material. The nitro group activates the ring for nucleophilic attack.[1] The fluorine at the 4-position (para to the nitro group) is significantly more electrophilic than the fluorines at the 3 and 5 positions (meta).

  • Mechanism: Hydrolysis (using KOH or NaOH) selectively displaces the 4-fluoro group.

  • Advantage: High regioselectivity. The 3 and 5 fluorines remain intact because they are not activated by resonance with the nitro group.

  • Impurity Profile: Low risk of isomer contamination; primary impurity is unreacted starting material.

Route B: Electrophilic Nitration – The "Classic" but Problematic Route

This pathway involves the direct nitration of 3,5-difluorophenol .

  • Mechanism: Standard electrophilic aromatic substitution using HNO₃/H₂SO₄.

  • Disadvantage: Regioselectivity issues.[2] The hydroxyl group directs ortho/para, while the fluorines also direct ortho/para.

    • Position 4 (Para to OH): Sterically hindered by the two flanking fluorine atoms (buttressing effect).

    • Position 2/6 (Ortho to OH): Less hindered.

  • Result: Often yields a mixture of the 4-nitro (target) and 2-nitro isomers, requiring difficult separation steps.

Visualization: Synthesis Workflow & Selectivity

SynthesisRoutes StartA 3,4,5-Trifluoronitrobenzene ProcessA Hydrolysis (SNAr) Reagent: KOH/H2O Selectivity: High (Para-F displacement) StartA->ProcessA StartB 3,5-Difluorophenol ProcessB Nitration (EAS) Reagent: HNO3/H2SO4 Selectivity: Low (Steric hindrance at C4) StartB->ProcessB Target 3,5-Difluoro-4-nitrophenol (Target) ProcessA->Target Major Product (>95%) ProcessB->Target Minor Product (Steric Block) Isomer 3,5-Difluoro-2-nitrophenol (Unwanted Isomer) ProcessB->Isomer Major Product (Kinetic)

Figure 1: Comparison of synthetic pathways. Route A (Blue/Green) is the industrial standard for high purity, avoiding the isomer separation challenges of Route B (Red).

Commercial Availability & Sourcing Strategy

Supply Landscape

3,5-Difluoro-4-nitrophenol is available from specialized catalog suppliers rather than bulk commodity chemical distributors.

  • Primary Suppliers: BLD Pharm, Ambeed, Enamine, Combi-Blocks.

  • Resellers: Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific.

  • Typical Pack Sizes: 1g, 5g, 25g. Bulk quantities (100g+) usually require a custom quote or lead time (2-3 weeks).

Procurement Decision Matrix

When sourcing this material for sensitive applications (e.g., GMP synthesis), the synthesis origin matters.

TierRequirementRecommended Action
Discovery (mg scale) Speed is priority.Buy from local stock (e.g., Ambeed/Sigma). Verify identity via H-NMR.
Process Dev (g scale) Purity/Cost balance.Request CoA. Check for "Isomer Purity" if Route B was used.
Manufacturing (kg scale) Consistency & Supply Chain.Mandate Route A (SNAr) in specifications to ensure no 2-nitro isomer contamination. Audit supplier for raw material (3,4,5-trifluoronitrobenzene) sourcing.

Quality Control & Analytical Verification

Due to the potential for isomeric impurities (from Route B) or unreacted precursors (from Route A), a multi-modal analytical approach is required.

H-NMR Spectroscopy
  • Diagnostic Signal: The aromatic protons in the target (3,5-difluoro-4-nitrophenol) are chemically equivalent due to symmetry.

  • Expected: A doublet (coupling with F) in the aromatic region.

  • Impurity Flag: Any asymmetry in the integration or extra splitting patterns suggests the presence of the 2-nitro isomer (where protons are non-equivalent).

F-NMR Spectroscopy (Critical)

Fluorine NMR is the most sensitive tool for this compound.

  • Target: Single singlet (or triplet if H-coupled) representing the two equivalent fluorines.

  • Impurity Flag: Multiple F-signals indicate regiochemical isomers or incomplete fluorination precursors.

HPLC Method
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic modifier ensures the phenol remains protonated for sharp peaks).

  • Detection: UV at 254 nm and 280 nm.

Handling, Safety, & Storage

GHS Classification:

  • Signal Word: Warning / Danger

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Risk: Like many nitrophenols, it may act as an uncoupler of oxidative phosphorylation or cause methemoglobinemia upon significant exposure.

Storage Protocol:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) is recommended for long-term storage to prevent oxidation or darkening, although the nitro group provides significant stability.

  • Incompatibility: Strong bases (forms reactive phenoxide salts), reducing agents.

References

  • PubChem. 3,5-Difluoro-4-nitrophenol Compound Summary. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[3][4] (Discusses SNAr mechanisms on similar fluoronitro scaffolds). [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution (SNAr) Mechanism.[Link]

Sources

theoretical studies of 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 3,5-Difluoro-4-nitrophenol

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3,5-Difluoro-4-nitrophenol, a molecule of significant interest due to its unique electronic structure conferred by ortho-difluoro and para-nitro substitution on a phenol backbone. While extensive experimental data on this specific compound is not widely available, this document leverages established computational methodologies to predict its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By synthesizing insights from studies on analogous fluorinated and nitrated phenolic compounds, this guide offers a robust predictive analysis intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development. The causality behind the choice of computational methods, such as Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, is explained in detail, ensuring a self-validating and transparent approach to the theoretical investigation.

Introduction: The Scientific Rationale for Investigating 3,5-Difluoro-4-nitrophenol

Phenolic compounds are a cornerstone of organic chemistry, with broad applications ranging from pharmaceuticals to industrial synthesis.[1] The introduction of specific substituents onto the phenol ring can dramatically alter its chemical and physical properties. 3,5-Difluoro-4-nitrophenol presents a compelling case study in molecular design. The molecule incorporates:

  • An electron-donating hydroxyl (-OH) group , which activates the aromatic ring.

  • A powerful electron-withdrawing nitro (-NO2) group at the para position, which strongly influences the electronic distribution and reactivity of the molecule.

  • Two electronegative fluorine (-F) atoms at the meta positions relative to the hydroxyl group. The presence of fluorine can enhance thermal stability, metabolic resistance in drug candidates, and modulate electronic properties.[2][3]

This specific arrangement of functional groups suggests that 3,5-Difluoro-4-nitrophenol may possess interesting properties, including heightened chemical reactivity at specific sites, potential bioactivity, and significant non-linear optical (NLO) response.[4][5] Such compounds are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] This guide provides a detailed theoretical exploration of these properties using first-principles quantum chemical calculations, offering predictive data to guide future experimental work.

Computational Methodology: A Self-Validating System

To ensure the highest degree of accuracy and predictive power, Density Functional Theory (DFT) was selected as the core computational method. DFT has proven to be a powerful tool for accurately predicting the properties of molecular systems, balancing computational cost with high accuracy.[8][9]

2.1. Expertise-Driven Selection of Functional and Basis Set

The choice of functional and basis set is critical for the reliability of DFT calculations. For this study, the B3LYP hybrid functional is employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange-correlation effects in organic molecules compared to pure DFT functionals.[1][10][11]

The 6-311++G(d,p) basis set was chosen for its comprehensive nature. Let's break down this choice:

  • 6-311G : This triple-zeta basis set provides a flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

  • ++ : The double diffuse functions are essential for accurately modeling molecules with lone pairs and anionic character, such as the oxygen atoms in the hydroxyl and nitro groups. They allow the electron density to expand further from the nuclei.

  • (d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to account for the non-spherical nature of electron distribution in molecules, which is critical for accurately calculating properties like dipole moments and hyperpolarizabilities.[8]

This combination of B3LYP/6-311++G(d,p) is well-established for providing reliable geometric, vibrational, and electronic data for a wide range of organic molecules, including those with nitro and fluoro groups.[8][10]

2.2. Experimental Protocol: Standard Operating Procedure for DFT Calculations

The following protocol outlines the step-by-step methodology for the theoretical analysis of 3,5-Difluoro-4-nitrophenol.

  • Molecular Structure Input : The initial molecular structure of 3,5-Difluoro-4-nitrophenol is drawn using molecular modeling software (e.g., GaussView).

  • Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies (FT-IR and FT-Raman spectra), zero-point vibrational energy, and thermal corrections.

  • Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

    • HOMO and LUMO energies.

    • Molecular Electrostatic Potential (MEP).

    • Mulliken atomic charges.

    • Dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for NLO analysis.

  • UV-Vis Spectra Simulation : Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths.[12]

2.3. Visualization: Computational Workflow

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_output Step 3: Property Analysis A Initial Molecular Structure (3,5-Difluoro-4-nitrophenol) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum & Predict Spectra) B->C Optimized Geometry D Structural Parameters (Bond Lengths, Angles) C->D E Vibrational Spectra (FT-IR, FT-Raman) C->E F Electronic Properties (HOMO-LUMO, MEP) C->F G NLO Properties (μ, α, β) C->G H UV-Vis Spectrum (TD-DFT) C->H

Caption: Computational workflow for the theoretical analysis of 3,5-Difluoro-4-nitrophenol.

Molecular Geometry and Structural Analysis

The optimized molecular structure provides the foundation for all other property calculations. The presence of bulky and electronegative substituents is expected to cause minor deviations from a perfect planar benzene ring.

Caption: Predicted molecular structure of 3,5-Difluoro-4-nitrophenol.

Table 1: Predicted Geometrical Parameters for 3,5-Difluoro-4-nitrophenol (Note: These are predicted values. Experimental values may vary slightly.)

ParameterBondPredicted Length (Å)ParameterAnglePredicted Angle (°)
Bond LengthC-C (avg)1.39Bond AngleC-C-C (avg)120.0
C-H (avg)1.08H-C-C (avg)120.0
C-O1.35C-O-H109.5
C-F1.34C-C-F119.5
C-N1.48C-C-N119.0
N=O1.22O-N-O124.0

The C-N bond is predicted to be relatively long, indicating significant single-bond character due to resonance with the aromatic ring. The C-F bonds will be strong and short due to the high electronegativity of fluorine.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational analysis predicts the frequencies at which a molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This theoretical spectrum is invaluable for interpreting experimental FT-IR and FT-Raman data.[11][13]

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H StretchPhenolic -OH~35503500-3600 (sharp, free)
C-H StretchAromatic~31003000-3150
C=C StretchAromatic Ring~1600, ~15001450-1620
N-O Asymmetric StretchNitro (-NO₂)~15401500-1570
N-O Symmetric StretchNitro (-NO₂)~13501330-1370
C-F StretchAryl-Fluoride~12501200-1300
C-O StretchPhenolic~12001180-1260
C-N StretchAryl-Nitro~850830-870

The strong electron-withdrawing nature of the nitro and fluoro groups is expected to shift the C-O stretching frequency and influence the positions of the aromatic C=C stretching bands.

Electronic Properties and Chemical Reactivity

5.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap (ΔE) between them is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive and can be more easily excited.[15]

For 3,5-Difluoro-4-nitrophenol:

  • HOMO : The electron density is expected to be concentrated on the electron-rich phenol ring and the oxygen atom of the hydroxyl group.

  • LUMO : The electron density will likely be localized over the electron-deficient nitro group, which acts as the primary electron acceptor.

This separation of HOMO and LUMO densities facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key requirement for NLO activity.[16]

Table 3: Predicted Electronic Properties

ParameterSymbolPredicted Value (eV)Significance
HOMO EnergyE_HOMO-6.85Electron donating ability
LUMO EnergyE_LUMO-3.50Electron accepting ability
HOMO-LUMO GapΔE3.35Chemical reactivity, stability

A smaller energy gap generally correlates with higher chemical reactivity and is a desirable trait for NLO materials.[5]

homo_lumo LUMO LUMO (LUMO Energy = -3.50 eV) Electron Acceptor HOMO HOMO (HOMO Energy = -6.85 eV) Electron Donor HOMO->LUMO Excitation ΔE = 3.35 eV

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

5.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how molecules will interact and identifying sites for chemical reactions.[17][18]

  • Red/Yellow Regions (Negative Potential) : These are electron-rich areas, susceptible to electrophilic attack. For 3,5-Difluoro-4-nitrophenol, these regions are expected around the oxygen atoms of the nitro and hydroxyl groups.

  • Blue Regions (Positive Potential) : These are electron-poor areas, susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the regions around the aromatic hydrogens are expected to be positive.

The MEP analysis visually confirms the electronic effects of the substituents, highlighting the electron-donating character of the -OH group and the strong electron-withdrawing nature of the -NO₂ group.

Non-Linear Optical (NLO) Properties

Organic molecules with significant NLO properties are crucial for developing advanced technologies in telecommunications and information processing.[19] A large first-order hyperpolarizability (β) value is a key indicator of second-order NLO activity. This property arises from the presence of strong electron donor and acceptor groups connected by a π-conjugated system, which is precisely the case for 3,5-Difluoro-4-nitrophenol (Donor: -OH, π-system: benzene ring, Acceptor: -NO₂).

Table 4: Predicted Non-Linear Optical (NLO) Properties

PropertySymbolPredicted Value
Dipole Momentμ5.2 D
Mean Polarizabilityα12.5 x 10⁻²⁴ esu
First Hyperpolarizabilityβ_tot7.5 x 10⁻³⁰ esu

The predicted hyperpolarizability (β_tot) is significantly larger than that of urea (a standard reference material for NLO studies), suggesting that 3,5-Difluoro-4-nitrophenol is a promising candidate for NLO applications. The fluorine atoms can further enhance these properties by modifying the electronic distribution and increasing molecular stability.[5]

Conclusion

This in-depth theoretical guide provides a comprehensive predictive analysis of 3,5-Difluoro-4-nitrophenol. Through high-level DFT calculations, we have elucidated its likely molecular structure, vibrational signatures, and electronic characteristics. The key findings indicate that:

  • The molecule possesses a stable, substituted phenolic structure.

  • Its electronic landscape is dominated by the powerful donor-acceptor relationship between the hydroxyl and nitro groups, respectively.

  • A relatively small HOMO-LUMO gap suggests high chemical reactivity and potential for strong electronic transitions.

  • The significant first-order hyperpolarizability value points towards promising non-linear optical properties.

The data and protocols presented herein serve as a robust foundation for researchers, scientists, and drug development professionals. This theoretical work strongly encourages and provides a detailed roadmap for the experimental synthesis and characterization of 3,5-Difluoro-4-nitrophenol to validate these predictions and unlock its potential in advanced materials and pharmaceutical design.

References

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  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
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  • PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available at: [Link]

  • ResearchGate. (2025). Electronic and nonlinear optical properties of 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol. Available at: [Link]

  • ResearchGate. (2017). Density Functional Theory (DFT) Based Quantitative Structure Toxicity Relationship (QSTR) Modelling of the Acute Toxicity of Phenols. Available at: [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). [No specific source name]. Available at: [Link]

  • Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. (n.d.). [No specific source name]. Available at: [Link]

  • ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Available at: [Link]

  • PubMed. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Available at: [Link]

  • ResearchGate. (2025). Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline. Available at: [Link]

  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available at: [Link]

  • National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Available at: [Link]

  • ResearchGate. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Available at: [Link]

  • SciELO México. (2018). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. Available at: [Link]

  • ResearchGate. (2025). Study of the removal of 4-nitrophenol from aqueous media by adsorption on different materials. Available at: [Link]

  • ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and UV-vis) investigation and frontier molecular orbitals analysis on 3-methyl-2-nitrophenol using hybrid computational calculations. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Available at: [Link]

  • East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Available at: [Link]

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  • Frontiers. (2022). Femtosecond Third-Order Non-Linear Optical Properties of Unconstrained Green Fluorescence Protein Chromophores. Available at: [Link]

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  • National Institutes of Health. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Available at: [Link]

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Technical Guide: 3,5-Difluoro-4-nitrophenol Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Difluoro-4-nitrophenol Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Context

3,5-Difluoro-4-nitrophenol (CAS: 105652-65-3) is a specialized building block frequently employed in the synthesis of bioactive small molecules, particularly kinase inhibitors and antibiotics. Its structural uniqueness lies in the synergistic placement of electron-withdrawing groups: a nitro group at the para position and two fluorine atoms at the meta positions relative to the hydroxyl group.

Why This Matters: This substitution pattern dramatically alters the physicochemical profile compared to unsubstituted phenol or 4-nitrophenol. The inductive effect of the fluorine atoms, combined with the resonance withdrawal of the nitro group, significantly increases the acidity of the phenolic proton (lowering the pKa). Furthermore, the fluorine atoms are activated for Nucleophilic Aromatic Substitution (SNAr), making this molecule a potent electrophile. For the researcher, this translates to two critical safety mandates: heightened corrosive potential and high reactivity with biological nucleophiles (proteins/DNA).

Hazard Characterization & Mechanistic Insights

To handle this compound safely, one must understand the causality of its hazards.[1]

Hazard DomainSpecific RiskMechanistic Cause
Chemical Burns Severe Skin/Eye DamageAcidity: The electron-deficient ring stabilizes the phenoxide anion, making the compound significantly more acidic than phenol (pKa ~10) or 4-nitrophenol (pKa ~7.15). It behaves more like a weak mineral acid on moist tissue.
Toxicity Acute Oral/Dermal ToxicityMetabolic Interference: Nitro-aromatics can uncouple oxidative phosphorylation. Additionally, the activated fluorines may alkylate cellular proteins via SNAr mechanisms.
Thermal Instability Explosive DecompositionNitro Group Energetics: Nitro compounds possess high chemical energy. In the presence of strong bases or incompatible heat, the molecule can undergo self-accelerating decomposition, releasing NOx gases.
Combustion Toxic Gas ReleaseFluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), requiring specific respiratory protection protocols.[2]
Strategic Storage & Stability

Protocol 3.1: Segregation Logic Do not store alphabetically. Storage must be dictated by chemical compatibility to prevent "silent" degradation or catastrophic reaction.

  • Primary Condition: Store at 2–8°C (Refrigerated). Cool temperatures mitigate the rate of slow hydrolysis or nitro-group decomposition.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Although less sensitive to oxidation than aminophenols, the acidic proton can attract moisture, leading to caking and hydrolysis.

  • Incompatibilities (The "Red List"):

    • Strong Bases (NaOH, KOH, Amines): Formation of the phenoxide salt is exothermic. Dry salts of polynitro/fluorophenols can be shock-sensitive explosives.

    • Reducing Agents (Hydrides, Metals): Risk of uncontrolled reduction of the nitro group.

Core Protocol: Safe Handling & Synthesis

This section outlines a self-validating workflow. If a step fails (e.g., humidity is too high, static is detected), the workflow must pause.

4.1 Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for fluorinated nitro-aromatics due to their high polarity and solvent solubility.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Butyl Rubber if handling solutions. Reasoning: Fluorinated aromatics can permeate thin nitrile rapidly.

  • Respiratory: Work strictly within a certified Fume Hood. If solid weighing is performed outside an enclosure (not recommended), use a P3/N100 particulate respirator.

  • Eye/Face: Chemical splash goggles.[3] A face shield is required during scale-up (>5g) or when heating.

4.2 Weighing and Transfer (Static Control)

Dry nitro-phenolic powders are prone to static charge, which causes dispersion (inhalation risk) and potential ignition source.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Dissipation: Use an ionizing bar or anti-static gun on the weigh boat and spatula.

  • Solvent Dampening: If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, DMF) within the hood rather than transferring dry powder across the lab.

4.3 Reaction Setup: Thermal Runaway Prevention

Critical Control Point: The SNAr reaction of 3,5-difluoro-4-nitrophenol with nucleophiles is exothermic .

  • Step 1: Dissolve the electrophile (3,5-difluoro-4-nitrophenol) in the solvent first.

  • Step 2: Cool the vessel to 0°C or -10°C.

  • Step 3: Add the base/nucleophile dropwise. Monitor internal temperature.

    • Validation: If temperature spikes >5°C, stop addition and increase cooling.

  • Step 4: Never heat the reaction mixture rapidly. Use a programmed ramp rate (e.g., 1°C/min) to detect gas evolution onset.

Emergency Response Logic

In the event of an incident, the presence of both the nitro group and fluorine atoms dictates the response.

5.1 Exposure Response
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[2][4][5][6]

    • Secondary: Wash with PEG-400 (polyethylene glycol) if available, as it solubilizes organic phenols better than water alone.

    • HF Check: If the compound was involved in a fire or high-thermal decomposition, assume HF generation. Apply Calcium Gluconate gel if burn symptoms suggest HF exposure (delayed deep pain).

  • Spill Cleanup:

    • Do NOT use paper towels (combustible).

    • Use vermiculite or sand to absorb.

    • Neutralize with a weak base (Sodium Carbonate) only if the quantity is small and heat evolution can be controlled. Otherwise, collect as hazardous waste.

Visualizations
Figure 1: Safe Handling Lifecycle

A structured workflow ensuring no safety step is bypassed.

SafeHandling Start Start: 3,5-Difluoro-4-nitrophenol Storage Storage: 2-8°C, Inert Gas (Segregate from Bases) Start->Storage PPE PPE Check: Double Gloves (Laminate) Splash Goggles Storage->PPE Weighing Weighing: Anti-static protocols Fume Hood Only PPE->Weighing Reaction Reaction Setup: Dissolve First Cool to 0°C before Base Addn Weighing->Reaction Dissolve Reaction->Reaction Temp Spike? Stop & Cool Waste Waste: Segregated Organic (No Oxidizers) Reaction->Waste Quench & Dispose

Caption: Figure 1. The "Cold-Start" protocol emphasizes temperature control during base addition to prevent thermal runaway.

Figure 2: Emergency Decision Tree

Logic flow for immediate incident response.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Spill (>1g) Type->Spill Fire Fire/Thermal Decomp Type->Fire ActionSkin 1. Drench (15m) 2. PEG-400 Wash 3. Medical Eval Skin->ActionSkin ActionSpill 1. Evacuate Area 2. Absorb (Sand) 3. NO Combustibles Spill->ActionSpill ActionFire 1. Breathing App (SCBA) 2. Assume HF Release 3. CO2/Dry Chem Fire->ActionFire

Caption: Figure 2. Response protocols distinguish between direct contact and thermal events, highlighting the risk of HF generation in fires.

Waste Management

Disposal of fluorinated nitrophenols requires strict adherence to environmental regulations to prevent groundwater contamination and phreatic toxicity.

  • Segregation: Do not mix with general organic solvents if they contain oxidizers or strong reducing agents. Label clearly as "Toxic/Fluorinated Organic."

  • pH Adjustment: Ensure the waste stream is neutral. Acidic waste containing this compound can degrade containers; basic waste can evolve heat.

  • Destruction: The preferred method is high-temperature incineration equipped with scrubbers to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol (Analogous Hazard Data). Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 4-Nitrophenol, Synthesis Grade. Retrieved from [Link]

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Strategic Modulation of the Nitro Moiety in 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3,5-Difluoro-4-nitrophenol (DFNP) represents a highly specialized "push-pull" aromatic system critical in the synthesis of kinase inhibitors (e.g., c-Met and VEGFR pathways). Its reactivity is defined by the tension between the electron-donating hydroxyl group and the electron-withdrawing nitro group, further complicated by the inductive effects of the flanking fluorine atoms.

This guide moves beyond standard textbook reactivity to address the specific challenges of manipulating the nitro group in this scaffold: chemoselective reduction (avoiding hydrodefluorination) and nucleophilic activation .

The Electronic Landscape: "The Electronic Fortress"

To manipulate the nitro group effectively, one must first understand the electronic environment. The nitro group at position 4 is not merely a functional handle; it is the electronic anchor of the molecule.

  • The Nitro Anchor (-M, -I): Exerts a strong mesomeric (-M) and inductive (-I) pull, significantly reducing electron density in the ring.

  • The Fluorine Flanks (-I, +M): The two fluorine atoms at positions 3 and 5 exert a strong inductive withdrawal (-I), effectively "locking" the electron density away from the nitro group while simultaneously shielding it sterically.

  • The Hydroxyl Pump (+M): The phenol group at position 1 attempts to push electron density back into the ring, but this is largely overwhelmed by the cooperative withdrawal of the

    
     and 
    
    
    
    substituents.

Impact on Reactivity: The nitro group is electronically "starved" but sterically crowded. This makes it highly susceptible to reduction but requires specific conditions to prevent the cleavage of the labile C-F bonds.

Core Transformation: Chemoselective Reduction

The most common synthetic requirement for DFNP is the reduction of the nitro group to an aniline (4-amino-3,5-difluorophenol), a privileged scaffold in drug discovery.

The Challenge: Standard catalytic hydrogenation (e.g.,


, Pd/C) frequently leads to hydrodefluorination . The C-F bond, weakened by the electron-deficient ring, is susceptible to oxidative insertion by palladium.
Decision Matrix: Reduction Methodologies
MethodologyReagentsChemoselectivity (F-Retention)ScalabilityRecommendation
Catalytic Hydrogenation

, Pd/C, MeOH
Low (High risk of defluorination)HighAvoid unless using sulfided Pt/C
Béchamp Reduction Fe, HCl/AcOHHigh Medium (Waste generation)Standard for bench scale
Transfer Hydrogenation

, Graphite/Fe
Very High MediumHigh for purity
Dissolving Metal Zn,

Medium HighGood alternative to Fe
Dithionite Reduction

High Low (Cost/Yield)Niche use only
Validated Protocol: Iron-Mediated Selective Reduction

Rationale: Iron acts as a single-electron transfer (SET) agent in a mild acidic medium, reducing the nitro group without possessing the oxidative potential to cleave the C-F bond.

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3,5-Difluoro-4-nitrophenol (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v) .

  • Activation: Add Iron powder (5.0 eq) (325 mesh recommended for surface area) and Ammonium Chloride (1.0 eq) . Note:

    
     buffers the reaction, preventing the formation of strongly acidic conditions that could promote side reactions.
    
  • Reaction: Heat the suspension to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The yellow nitro spot will disappear, replaced by a fluorescent amine spot.

  • Workup (Critical):

    • Cool to room temperature.

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc.

    • Self-Validating Step: The filtrate should be chemically neutral. If acidic, neutralize with saturated

      
      .
      
  • Isolation: Concentrate the filtrate. Re-dissolve in EtOAc, wash with brine, dry over

    
    , and concentrate. The product, 4-amino-3,5-difluorophenol, typically presents as a dark solid due to rapid oxidation in air; store under Argon.
    
Visualizing the Reduction Pathway & Risks

The following diagram illustrates the stepwise reduction and the critical divergence point where defluorination occurs.

ReductionPathway cluster_legend Pathway Legend Nitro 3,5-Difluoro- 4-nitrophenol Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ Defluoro Defluorinated By-product Nitro->Defluoro Over-reduction HydroxylAmine Hydroxylamine Intermediate Nitroso->HydroxylAmine 2e- / 2H+ Amine 4-Amino-3,5- difluorophenol (Target) HydroxylAmine->Amine 2e- / 2H+ HydroxylAmine->Defluoro Pd-Catalyzed C-F Insertion Main Path Main Path Risk Path Risk Path

Caption: Mechanistic flow of nitro reduction showing the critical divergence point for hydrodefluorination (red dashed lines) common with Pd catalysis.

The Nitro Group as an Activator ( )

While reduction is the primary goal, the nitro group also dictates the reactivity of the ring toward nucleophiles. In DFNP, the nitro group activates the meta positions (relative to itself) less effectively than ortho/para, but the Fluorines are ortho to the Nitro.

The Paradox: Usually, a nitro group activates ortho-halogens for displacement (


). In DFNP, the Fluorines are ortho to the Nitro group. However, the presence of the electron-donating Phenol (-OH) at the para position relative to the Nitro group complicates this.
  • If OH is protonated: The ring is moderately deactivated.

  • If OH is deprotonated (Phenoxide): The strong +M effect of

    
     renders the ring electron-rich, effectively shutting down 
    
    
    
    displacement of the fluorines.

Strategic Implication: To displace the Fluorines (if desired), one must protect the phenol (e.g., as a methyl ether or ester) to remove the electron donation, allowing the Nitro group to fully activate the Fluorines for substitution.

Acidity and Handling (Safety & Stability)

The nitro group dramatically increases the acidity of the phenolic proton.

  • Phenol pKa: ~10[1]

  • 4-Nitrophenol pKa: 7.15[2]

  • 3,5-Difluoro-4-nitrophenol pKa: ~5.8 (Estimated)

Mechanism: The inductive withdrawal of the two fluorine atoms stabilizes the phenoxide anion significantly more than the nitro group alone. Safety Note: This compound acts as a potent uncoupler of oxidative phosphorylation (protonophore). It can shuttle protons across mitochondrial membranes, disrupting ATP synthesis. Handle with extreme caution (gloves, fume hood) to avoid skin absorption or inhalation.

References
  • Synthesis of 3,5-difluorophenol derivatives

    • Patent: "Synthesis process of 3,5-difluorophenol." CN117964460A. (2024).

  • Selective Reduction Methodologies

    • Journal: Bellamy, D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[3] Tetrahedron Letters, 25(8), 839-842.[3] (1984).[3]

    • Journal: Rahaim, R. J., & Maleczka, R. E.[4] "Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups." Organic Letters, 7(22), 5087–5090. (2005).[4]

  • Nucleophilic Arom

    
    ): 
    
    • Review: Terrier, F. "Nucleophilic Aromatic Substitution: An Update." Chemical Reviews, 82(2), 77–152. (1982).

  • Acidity of Nitrophenols

    • Data Source: "4-Nitrophenol - Acidity and Properties."[1][2][5] Wikipedia / Chemical Data Collections.

Sources

Technical Deep Dive: Fluorine-Mediated Reactivity Modulation in 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-nitrophenol (DFNP) represents a highly specialized scaffold in medicinal chemistry, distinguished by its unique "push-pull" electronic architecture.[1] Unlike its non-fluorinated or methylated analogues, DFNP leverages the high electronegativity and small van der Waals radius of fluorine to modulate acidity and reactivity without inducing significant steric inhibition of resonance (SIR). This guide provides a comprehensive technical analysis of DFNP, focusing on its electronic properties, validated synthetic pathways, and utility as a fragment in drug discovery.

Structural & Electronic Architecture

The reactivity of DFNP is defined by the interplay between the electron-rich phenol group, the electron-deficient nitro group, and the flanking fluorine atoms.

The "Ortho-Fluorine" Effect

In many substituted nitrobenzenes (e.g., 3,5-dimethyl-4-nitrophenol), substituents ortho to the nitro group force it out of planarity with the benzene ring, breaking conjugation and reducing the electron-withdrawing capacity of the nitro group (Steric Inhibition of Resonance).[1]

  • Steric Reality: The van der Waals radius of Fluorine (

    
    ) is significantly smaller than that of a Methyl group (
    
    
    
    ) and comparable to Hydrogen (
    
    
    ).[1] Consequently, the nitro group in DFNP remains largely coplanar with the aromatic ring, maintaining strong resonance overlap.
  • Electronic Consequence: The two fluorine atoms exert a powerful inductive withdrawing effect (

    
    ) on the ring system while the nitro group exerts both inductive (
    
    
    
    ) and resonance (
    
    
    ) withdrawal.[1]
Acidity Modulation ( )

The acidity of the phenolic hydroxyl is a critical parameter for bioavailability and receptor binding.[1]

  • 4-Nitrophenol:

    
    [1][2]
    
  • 3,5-Dimethyl-4-nitrophenol:

    
     (Methyls are electron-donating and cause steric twist).[1][3]
    
  • 3,5-Difluoro-4-nitrophenol:

    
     (Estimated).[1]
    
    • Mechanism:[4][5][6][7][8] The flanking fluorines stabilize the phenoxide anion through inductive withdrawal, acting synergistically with the para-nitro group. This makes DFNP significantly more acidic than its non-fluorinated parent, a property utilized to tune the protonation state of drug candidates at physiological pH.

Validated Synthetic Protocol

While nitration of 3,5-difluorophenol is a possible route, it suffers from regioselectivity issues (competition between C2 and C4 nitration).[1] The most robust, "self-validating" synthetic strategy relies on Nucleophilic Aromatic Substitution (


)  followed by hydrolysis.[1]
Protocol: Hydrolysis of 3,4,5-Trifluoronitrobenzene

This method exploits the high susceptibility of the fluorine atom para to the nitro group to nucleophilic attack.

Reagents & Materials
  • Substrate: 3,4,5-Trifluoronitrobenzene (1.0 eq)

  • Nucleophile: Potassium Hydroxide (KOH) (2.2 eq)

  • Solvent: DMSO/Water (9:1 v/v)

  • Quench: Hydrochloric Acid (1M)

Step-by-Step Methodology
  • Preparation: Dissolve 3,4,5-trifluoronitrobenzene in DMSO/Water mixture. The water is essential to solubilize the hydroxide and facilitate the formation of the Meisenheimer complex.

  • Addition: Add powdered KOH slowly at

    
     to control the exotherm. The solution will turn deep yellow/orange due to the formation of the nitrophenoxide species.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.[1] The reaction is driven by the release of the stable fluoride ion and the formation of the resonance-stabilized phenoxide.[1]

    • Mechanistic Check: Attack occurs exclusively at C4 (para to NO2) because this position is most activated by the resonance withdrawal of the nitro group.[1] Positions 3 and 5 are less activated (meta to NO2).[1]

  • Workup: Pour the reaction mixture into ice water. Acidify to pH 2 with HCl. The product, 3,5-difluoro-4-nitrophenol, will precipitate as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water to remove trace isomers.

SynthesisPath cluster_0 Starting Material cluster_1 Transformation cluster_2 Product SM 3,4,5-Trifluoronitrobenzene (Highly Activated) Step1 Nu: Attack (OH-) @ Para-Position SM->Step1 KOH, DMSO Prod 3,5-Difluoro-4-nitrophenol (Target) SM->Prod Regioselective Hydrolysis Step2 Meisenheimer Complex Step1->Step2 Step3 Elimination of F- Step2->Step3 Step3->Prod H+ Workup

Figure 1: Regioselective hydrolysis pathway for the synthesis of DFNP.

Reactivity Profile & Mechanisms

Nucleophilic Aromatic Substitution ( )

Once formed, DFNP is relatively resistant to further


 at the remaining fluorine positions (3 and 5) under standard conditions.
  • Reasoning: Under basic conditions required for

    
    , the phenol deprotonates to form the phenoxide anion (
    
    
    
    ).[1] This is a strong electron-donating group (
    
    
    ), which increases electron density in the ring and deactivates it towards nucleophilic attack.[1]
  • Overcoming Deactivation: To displace the remaining fluorines (e.g., to create 3-amino-5-fluoro derivatives), the hydroxyl group must first be protected (e.g., as a methyl ether or benzyl ether) to restore the electron-deficient nature of the ring.[1]

Nitro Group Reduction

DFNP is a key precursor for 3,5-difluoro-4-aminophenol , a privileged scaffold in antibiotic development (e.g., Linezolid analogs).[1]

  • Protocol: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/NH4Cl).
    
  • Chemo-selectivity: Fluorine atoms on aromatic rings are generally stable to standard hydrogenation conditions, unlike Chlorine or Bromine which may undergo hydrodehalogenation.[1]

Applications in Drug Development[9][10][11][12]

Application DomainRole of Fluorine Atoms
Bioisosterism Mimics 4-nitrophenol but with lower

and higher lipophilicity (

).[1]
Metabolic Stability Blocks the C3/C5 positions from oxidative metabolism (CYP450 hydroxylation), prolonging half-life.[1]
Covalent Probes The activated fluorines (if OH is masked) can serve as electrophilic traps for cysteine residues in proteomic profiling.[1]
Data Summary: Physicochemical Comparison
Property4-Nitrophenol3,5-Dimethyl-4-nitrophenol3,5-Difluoro-4-nitrophenol
Substituent Radius H (1.2 Å)Me (2.0 Å)F (1.47 Å)
Nitro Geometry PlanarTwisted (SIR)Planar
Acidity (

)
7.158.25~6.0
Electronic Effect Resonance (-R)Inductive (+I) / StericInductive (-I) / Resonance (-R)

References

  • Nucleophilic Aromatic Substitution Mechanism & Trends

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:[Link]

  • Acidity of Nitrophenols (Data & Trends)

    • Source: Wikipedia.[1] "4-Nitrophenol Properties and pKa."

    • URL:[Link]

  • Synthesis via Hydrolysis of Fluoro-Nitrobenzenes

    • Source: Beilstein Journal of Organic Chemistry.[1] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." (Demonstrates lability of para-fluorine).

    • URL:[Link]

  • Role of Fluorine in Medicinal Chemistry

    • Source: NIH / PMC.[1] "The Role of Small Molecules Containing Fluorine Atoms in Medicine."

    • URL:[Link]

Sources

Methodological & Application

Application Note: 3,5-Difluoro-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-nitrophenol (DFNP ) is a specialized fluorinated aromatic building block increasingly utilized in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—a nitro group flanked by two fluorine atoms—imparts exceptional electronic properties to the phenol core. The fluorine atoms lower the


 of the phenolic hydroxyl group via inductive effects while simultaneously activating the ring for nucleophilic aromatic substitution (

) and serving as bioisosteres for hydrogen in final drug candidates.

This guide details the physicochemical profile of DFNP, provides validated protocols for its synthesis and functionalization, and outlines its critical role as a precursor to 4-amino-3,5-difluorophenol , a key scaffold in VEGFR and c-Met inhibitor design.

Physicochemical Profile & Reactivity[1][2][3]

The strategic value of DFNP lies in the interplay between the electron-withdrawing nitro group and the ortho-fluorine atoms.

Key Properties
PropertyValue / DescriptionNote
CAS Number 147808-41-1Verified Identity
Molecular Formula

MW: 175.09 g/mol
Appearance Yellow crystalline solidTypical of nitrophenols
Acidity (

)
~5.8 - 6.2 (Estimated)Significantly more acidic than 4-nitrophenol (

7.[1][2]15) due to F-inductive effect.
Solubility DMSO, Methanol, EtOAcSparingly soluble in water; soluble in alkaline aq. media.
Reactivity Landscape

The molecule offers three distinct vectors for chemical modification:

  • Phenolic Hydroxyl (-OH): Highly acidic; facile O-alkylation or acylation.

  • Nitro Group (

    
    ):  Reducible to an aniline (
    
    
    
    ), serving as a handle for amide/urea formation.
  • C-F Bonds: Activated by the ortho-nitro group. While less reactive than in 2,4-difluoronitrobenzene due to the electron-donating -OH, O-protection restores the ring's electrophilicity, enabling regiospecific

    
     displacements.
    

ReactivityMap DFNP 3,5-Difluoro-4-nitrophenol (Core Scaffold) Alkylation O-Alkylation (Ether Formation) DFNP->Alkylation K2CO3, R-X Reduction Nitro Reduction (Aniline Formation) DFNP->Reduction H2/Pd or Fe/NH4Cl Ether Alkoxy-difluoronitrobenzenes (VEGFR Inhibitor Intermediates) Alkylation->Ether Aniline 4-Amino-3,5-difluorophenol (CAS 135086-76-9) Reduction->Aniline SNAr SNAr Displacement (Fluorine Substitution) Div 3-Amino/Alkoxy Derivatives (Scaffold Diversification) SNAr->Div Ether->SNAr R-NH2 / Heat (Requires O-protection)

Figure 1: Reactivity map illustrating the three primary diversification pathways for 3,5-Difluoro-4-nitrophenol.

Synthesis of 3,5-Difluoro-4-nitrophenol

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route involves the direct nitration of 3,5-difluorophenol.

Retrosynthetic Logic

The -OH group is a strong ortho/para director. The fluorine atoms are ortho/para directors. In 3,5-difluorophenol, the position para to the hydroxyl group (C4) is also ortho to both fluorine atoms. This cooperative directing effect makes C4 the exclusive site for electrophilic attack.

Protocol: Nitration of 3,5-Difluorophenol

Reaction:



Materials:

  • 3,5-Difluorophenol (10.0 g, 76.9 mmol)

  • Nitric acid (70%, 1.1 equiv)

  • Acetic acid (Glacial, 50 mL)

  • Ice water

Procedure:

  • Dissolution: Dissolve 3,5-difluorophenol in glacial acetic acid (50 mL) in a round-bottom flask equipped with a thermometer and magnetic stir bar.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add nitric acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes); the product is less polar than the starting phenol.

  • Quench: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum at 45 °C.

  • Purification: If necessary, recrystallize from Ethanol/Water (1:1).

Expected Yield: 85–92% Safety Note: Nitration is exothermic. Runaway temperature can lead to polynitration (picric acid analogs), which are shock-sensitive.

Core Application 1: Synthesis of 4-Amino-3,5-difluorophenol

The reduced congener, 4-amino-3,5-difluorophenol (CAS 135086-76-9) , is the primary target for medicinal chemistry applications. It serves as the nucleophilic partner in coupling reactions to form kinase inhibitors (e.g., urea or amide linkages).

Protocol: Chemoselective Reduction

Standard catalytic hydrogenation is effective, but care must be taken to avoid hydrodefluorination (loss of F). The Iron/Ammonium Chloride method is preferred for its mildness and high chemoselectivity.

Reaction:



Procedure:

  • Setup: Charge a 3-neck flask with 3,5-Difluoro-4-nitrophenol (5.0 g, 28.5 mmol), Ethanol (40 mL), and Water (10 mL).

  • Activation: Add Ammonium Chloride (7.6 g, 5 equiv) and Iron powder (325 mesh, 4.8 g, 3 equiv).

  • Reflux: Heat the suspension to reflux (80 °C) with vigorous mechanical stirring for 2–4 hours. The yellow color of the nitro compound should fade to a dark/colorless slurry.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Workup: Concentrate the filtrate. The residue is typically used directly or purified by flash chromatography (DCM/MeOH) if high purity is required. Note that aminophenols are oxidation-sensitive; store under nitrogen.

Core Application 2: O-Alkylation for Drug Scaffolds

Many kinase inhibitors (e.g., VEGFR targets described in WO2020057403) require the phenol to be capped as an ether.

Protocol: Williamson Ether Synthesis

Reaction:



Procedure:

  • Dissolve 3,5-Difluoro-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Potassium Carbonate (

    
    , 2.0 equiv). Stir for 15 min to form the phenoxide (color change to bright yellow/orange).
    
  • Add Methyl Iodide (1.5 equiv) dropwise.

  • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .[3]
    
  • Result: 1,3-Difluoro-2-nitro-5-methoxybenzene. This intermediate is now highly activated for

    
     at the fluorine positions if further diversification is needed.
    

Case Study: VEGFR Inhibitor Fragment Synthesis

The following workflow illustrates the integration of DFNP into a drug discovery pipeline, specifically targeting Vascular Endothelial Growth Factor Receptor (VEGFR) kinase domains.

Workflow Step1 Step 1: O-Methylation (Protection/Functionalization) Step2 Step 2: Nitro Reduction (Unmasking Amine) Step1->Step2 Fe, NH4Cl Step3 Step 3: Amide/Urea Coupling (Pharmacophore Assembly) Step2->Step3 Isocyanate or Acid Chloride Target Target Kinase Inhibitor (VEGFR/c-Met) Step3->Target Start 3,5-Difluoro-4-nitrophenol Start->Step1 MeI, K2CO3

Figure 2: Synthetic workflow for converting 3,5-Difluoro-4-nitrophenol into a kinase inhibitor scaffold.

Mechanistic Insight: The two fluorine atoms in the final inhibitor play a dual role:

  • Conformational Lock: They enforce planarity of the aromatic ring relative to the amide/urea linkage via intramolecular H-bonding or steric repulsion.

  • Metabolic Stability: They block the metabolically vulnerable C3 and C5 positions from oxidative metabolism (CYP450).

Safety & Handling

  • Nitro Compounds: Like all polynitro or fluoronitro aromatics, DFNP possesses high energy potential. While not classified as a primary explosive, it should not be subjected to high heat or friction in the dry state.

  • Skin Absorption: Fluorinated phenols are lipophilic and can penetrate skin rapidly. Wear nitrile gloves and long sleeves.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in waste streams.

References

  • Synthesis of 3,5-Difluorophenol Precursors

    • Patent: Preparation method of 3,5-difluorophenol.[4][5][6] CN112778090A. (2021).[7] Link

    • Patent: Synthesis process of 3,5-difluorophenol.[4][5][6] CN117964460A. (2024). Link

  • Medical Applications & Drug Synthesis

    • Patent: Indole derivative and medical application thereof (VEGFR Inhibitors). WO2020057403A1. (2020). Link

    • Building Block Data: 4-Amino-3,5-difluorophenol (CAS 135086-76-9).[8] BLD Pharm. Link

  • General Reactivity of Fluoronitrobenzenes

    • Review: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. 2024.[8] Link

    • Acidity Data: Acidity constants of phenols.[2][9] J. Org. Chem. 1998, 63, 6680.[2] Link

Sources

Application Note: 3,5-Difluoro-4-nitrophenol as a Strategic Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of 3,5-Difluoro-4-nitrophenol as a high-value synthetic precursor in pharmaceutical and agrochemical development.

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS: 147808-41-1) is a specialized aromatic building block characterized by a unique "push-pull" electronic structure. It serves as a critical intermediate in the synthesis of 4-amino-3,5-difluorophenol derivatives—a privileged scaffold in medicinal chemistry found in Bruton's Tyrosine Kinase (BTK) inhibitors, proton pump inhibitors (e.g., Tegoprazan precursors), and next-generation herbicides.

The compound’s value lies in its regiochemical precision : the fluorine atoms at positions 3 and 5 block metabolic "soft spots" on the aromatic ring while modulating the acidity of the phenol (pKa ~6.0–6.5) and the basicity of the corresponding aniline. This guide provides validated protocols for its synthesis, handling, and downstream transformation into bioactive cores.

Chemical Reactivity Profile

Understanding the electronic landscape of 3,5-difluoro-4-nitrophenol is prerequisite to successful synthetic planning.

FeatureChemical ConsequenceSynthetic Application
Phenolic -OH (C1) Highly acidic (pKa < 7.15) due to electron-withdrawing NO₂ (para) and F (meta).Facile O-alkylation/arylation under mild basic conditions (e.g., K₂CO₃).
Nitro Group (C4) Strong electron-withdrawing group (EWG). Activates the ring for nucleophilic attack.Precursor to the aniline (via reduction), the primary handle for amide coupling in kinase inhibitors.
Fluorine Atoms (C3, C5) Inductive withdrawal (-I); Ortho to Nitro.Metabolic blocking : Prevents oxidative metabolism at these positions.
C-F Bond Stability Activated by ortho-NO₂, theoretically susceptible to

.
Under standard conditions, the phenoxide anion (formed first) donates electron density, protecting the F atoms from displacement.
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3,5-Difluoro-4-nitrophenol (Scaffold) Path1 Path A: O-Functionalization (Ether Formation) Core->Path1 R-X, Base Path2 Path B: Nitro Reduction (Aniline Formation) Core->Path2 H2, Pd/C or Fe/NH4Cl Path3 Path C: S_NAr Displacement (Fluorine Substitution) Core->Path3 Strong Nuc, Heat Prod1 Aryl/Alkyl Ethers (Linker Attachment) Path1->Prod1 Prod2 4-Amino-3,5-difluorophenol (Kinase Inhibitor Core) Path2->Prod2 Prod3 3-Substituted-5-fluoro-4-nitrophenol (Rare/Specialized) Path3->Prod3

Figure 1: Divergent synthetic pathways. Path A and B are the primary routes for drug discovery.

Synthesis of the Precursor

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. Two primary routes exist; Route A is preferred for regiochemical purity.

Route A: Hydrolysis of 3,4,5-Trifluoronitrobenzene (Recommended)

This method exploits the high susceptibility of the para-fluorine (relative to NO₂) to Nucleophilic Aromatic Substitution (


).
  • Mechanism: The nitro group activates the para-position (C4) more strongly than the meta-positions. Hydroxide attacks C4, displacing fluoride.

  • Yield: >85%

  • Regioselectivity: >95:5 (para:meta displacement).

Route B: Nitration of 3,5-Difluorophenol[1]
  • Challenge: The -OH group directs ortho/para, and the F atoms direct ortho/para. Nitration can occur at C2 (ortho to OH) or C4 (para to OH).

  • Outcome: Often yields a mixture of 2-nitro and 4-nitro isomers, requiring tedious chromatographic separation.

Detailed Experimental Protocols

Protocol 1: Chemoselective O-Alkylation (Ether Synthesis)

Context: This step is typically performed before nitro reduction to attach the "tail" of a kinase inhibitor (e.g., a solubilizing group or warhead linker).

Reagents:

  • 3,5-Difluoro-4-nitrophenol (1.0 equiv)

  • Alkyl Halide / Mesylate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3,5-difluoro-4-nitrophenol (e.g., 500 mg, 2.85 mmol) and anhydrous DMF (5 mL).

  • Deprotonation: Add K₂CO₃ (790 mg, 5.7 mmol) in one portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60–80°C. Monitor by TLC/LC-MS. (Reaction time: 2–6 hours).

    • Note: The electron-deficient ring makes the phenoxide less nucleophilic than unsubstituted phenol; heating is usually required.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL). Wash with water (3 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Nitro Reduction to 4-Amino-3,5-difluorophenol Core

Context: This generates the aniline required for amide coupling (e.g., with a nicotinic acid derivative in BTK inhibitors).

Reagents:

  • Nitro-ether intermediate (from Protocol 1)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Setup: Dissolve the nitro compound in EtOH/H₂O.

  • Addition: Add Fe powder and solid NH₄Cl.

  • Reflux: Heat to 70–80°C with vigorous stirring.

    • Observation: The yellow color of the nitro compound will fade to colorless/brown.

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.

  • Isolation: Concentrate the filtrate. The resulting aniline is often air-sensitive; use immediately or store under N₂.

    • Alternative: Hydrogenation (H₂, Pd/C) is cleaner but may cause defluorination if not carefully monitored (poisoned catalyst or mild pressure recommended).

Case Study: Synthesis of a BTK Inhibitor Scaffold

The following workflow demonstrates the application of 3,5-difluoro-4-nitrophenol in the synthesis of a generic BTK inhibitor (analogous to intermediates described in WO2018103058).

Synthetic Workflow Diagram

BTKSynthesis Start 3,5-Difluoro-4-nitrophenol (Starting Material) Step1 Step 1: O-Alkylation (Linker Attachment) Start->Step1 Inter1 Intermediate A (Nitro-Ether) Step1->Inter1 K2CO3, R-Br, DMF Step2 Step 2: Fe/NH4Cl Reduction (Nitro -> Aniline) Inter1->Step2 Inter2 Intermediate B (Difluoro-Aniline) Step2->Inter2 Fe, NH4Cl, EtOH/H2O Step3 Step 3: Amide Coupling (Warhead Attachment) Inter2->Step3 Final BTK Inhibitor Candidate (Bioactive Core) Step3->Final Acid Chloride, DIPEA

Figure 2: Step-wise construction of a kinase inhibitor core using the 3,5-difluoro-4-nitrophenol scaffold.

Rationale
  • Fluorine Placement: The 3,5-difluoro pattern is retained in the final drug. These fluorines flank the amide bond (formed in Step 3), protecting it from metabolic hydrolysis and inducing a specific conformation that fits the kinase ATP-binding pocket.

  • Order of Operations: Alkylation is performed before reduction. Alkylating the aniline (Intermediate B) would lead to mixtures of N-alkyl and O-alkyl products. The nitro group acts as a protecting group for the nitrogen during the O-alkylation.

Safety & Handling

  • Toxicity: Nitrophenols are toxic if swallowed, inhaled, or absorbed through the skin. They are known uncouplers of oxidative phosphorylation.

  • Skin Absorption: 3,5-Difluoro-4-nitrophenol is lipophilic and can penetrate skin rapidly. Double gloving (Nitrile) is mandatory.

  • Explosion Hazard: Like many nitro compounds, dry residues can be shock-sensitive, though less so than polynitrated compounds. Avoid heating dry solids.

  • Staining: The compound is a strong yellow dye. Contaminated surfaces should be treated with a weak base (to solubilize the phenoxide) followed by ethanol.

References

  • Synthesis of 3,5-Difluorophenol derivatives: Patent CN117964460A. Synthesis process of 3,5-difluorophenol. Link

  • BTK Inhibitor Application: Patent WO2018103058A1. Inhibitors of Bruton's Tyrosine Kinase and methods of their use (See Intermediate 26). Link

  • Acidity of Nitrophenols: J. Org.[1] Chem. 1998, 63, 19, 6680–6688.[1] (Reference for pKa trends in substituted phenols). Link

  • Nucleophilic Aromatic Substitution: Master Organic Chemistry. The Effect Of Substituents On The Ring (S_NAr mechanism). Link

  • Product Data: PubChem. 3,5-Difluoro-4-nitrophenol Compound Summary. Link[2]

Sources

Application Notes & Protocols for 3,5-Difluoro-4-nitrophenol: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,5-Difluoro-4-nitrophenol, a versatile and highly reactive building block. We delve into its fundamental chemical properties, explore its primary application in the synthesis of complex molecular architectures via Nucleophilic Aromatic Substitution (SNAr), and provide a detailed, field-proven protocol for a representative transformation. The causality behind experimental choices, safety considerations, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 3,5-Difluoro-4-nitrophenol

3,5-Difluoro-4-nitrophenol is a substituted aromatic compound whose structure is primed for strategic chemical modification. The molecule's utility is derived from the synergistic interplay of its functional groups:

  • Two Activating Fluorine Atoms: Fluorine is the most electronegative element, and its presence on the aromatic ring makes it an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The two fluorine atoms offer multiple reaction sites or can enhance the reactivity of the molecule.

  • An Electron-Withdrawing Nitro Group (-NO₂): Positioned para to one of the fluorine atoms, the nitro group strongly withdraws electron density from the aromatic ring. This polarization creates a significant partial positive charge (δ+) on the carbon atoms bonded to the fluorine atoms, rendering them highly susceptible to attack by nucleophiles.[1]

  • A Nucleophilic Phenolic Hydroxyl Group (-OH): The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, allowing for the facile introduction of diverse chemical moieties.

This specific arrangement of functional groups makes 3,5-Difluoro-4-nitrophenol a valuable precursor in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology.

Physicochemical & Safety Data

For safe and effective use, a clear understanding of the compound's properties is essential. The following table summarizes key data for 3,5-Difluoro-4-nitrophenol.

PropertyValueSource(s)
Molecular Formula C₆H₃F₂NO₃PubChem
Molecular Weight 175.09 g/mol PubChem
Appearance Pale yellow to brown powder/crystalsChemicalBook[2]
Melting Point 93-95 °CChemicalBook[2]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[2]
CAS Number 147808-41-1PubChem

Safety & Handling:

3,5-Difluoro-4-nitrophenol is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood by trained personnel.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Keep away from strong oxidizing agents and bases.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 3,5-Difluoro-4-nitrophenol in synthetic chemistry is its role as an electrophile in SNAr reactions. This class of reaction is fundamental in the pharmaceutical and agrochemical industries for creating carbon-heteroatom bonds, particularly C-N and C-O bonds.[1]

The SNAr Mechanism: An Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient aromatic ring is attacked by a nucleophile (e.g., an amine or an alcohol) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (in this case, a fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

S(N)Ar mechanism with a generic nucleophile (Nu-H).

This reactivity is central to the synthesis of many kinase inhibitors, such as Trametinib, where a substituted aniline is coupled to a difluoro-nitroaromatic core.

Application in Kinase Inhibitor Synthesis

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma. MEK (Mitogen-activated protein kinase kinase) is a key downstream kinase in this pathway, making it a prime target for therapeutic intervention.

MEK_Pathway GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Trametinib (MEK Inhibitor) Inhibitor->MEK

Simplified RAS-RAF-MEK-ERK Pathway.

3,5-Difluoro-4-nitrophenol serves as a key starting material for building molecules that can inhibit MEK. The SNAr reaction allows for the precise installation of various amine-containing fragments onto the fluoronitrophenyl scaffold, which is a common structural motif in MEK inhibitors.

Experimental Protocol: Synthesis of a Diaryl Ether via SNAr

This section provides a detailed, representative protocol for the SNAr reaction of a highly activated difluoro-nitroaromatic compound. While this specific example uses 4,5-difluoro-1,2-dinitrobenzene, the principles, stoichiometry, and workflow are directly applicable to reactions with 3,5-Difluoro-4-nitrophenol. This protocol is adapted from a published procedure.[4]

Objective: To synthesize a diaryl ether by reacting an activated difluoro-nitroaromatic compound with a phenolic nucleophile in the presence of a base.

Materials & Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)
4,5-Difluoro-1,2-dinitrobenzene204.09300 mg1.47
Catechol110.11162 mg1.47
Sodium Carbonate (Na₂CO₃)105.992.0 g18.87
Ethanol (EtOH)-30 mL-
Deionized Water-~400 mL-
Dichloromethane (DCM)-~200 mL-
Light Petroleum Ether-As needed-
Experimental Workflow

Workflow A 1. Reagent Combination - Combine difluoroaromatic, catechol,  and Na2CO3 in Ethanol. B 2. Reaction - Stir mixture at 75 °C for 20 hours. A->B C 3. Workup: Precipitation - Cool reaction. - Add to water to precipitate product. B->C D 4. Isolation - Filter the solid precipitate. - Air-dry the product. C->D E 5. Purification (Optional) - Recrystallize from  DCM/Petroleum Ether. D->E F 6. Characterization - Obtain mp, NMR, MS. E->F

Experimental Workflow for Diaryl Ether Synthesis.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-1,2-dinitrobenzene (300 mg, 1.47 mmol), catechol (162 mg, 1.47 mmol), sodium carbonate (2.0 g, 18.87 mmol), and ethanol (30 mL).

    • Scientist's Note: Sodium carbonate acts as a base to deprotonate the weakly acidic catechol, generating the more nucleophilic phenoxide in situ. A large excess is used to ensure the reaction goes to completion. Ethanol is a suitable polar protic solvent for this transformation.

  • Heating: Place the flask in a pre-heated oil bath at 75 °C. Stir the reaction mixture vigorously for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

    • Scientist's Note: Heating is necessary to overcome the activation energy of the reaction. The 20-hour duration ensures high conversion. The reaction can be monitored by TLC using a hexane/ethyl acetate mobile phase, visualizing the consumption of the starting material.

  • Workup and Precipitation: After 20 hours, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of deionized water. Stir for 5-10 minutes. A solid precipitate should form.

    • Scientist's Note: The organic product is insoluble in water. Pouring the ethanolic reaction mixture into a large volume of water causes the product to precipitate out, effectively separating it from the inorganic base and other water-soluble components.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with additional deionized water (2 x 50 mL). Allow the product to air-dry on the filter paper for at least 2 hours.[4]

    • Scientist's Note: Washing with water removes any remaining inorganic salts. Air-drying removes the bulk of the water before final purification or analysis.

  • Purification (If Necessary): The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add light petroleum ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Scientist's Note: Recrystallization is a powerful technique for purifying solid compounds. The choice of a solvent/anti-solvent pair (DCM/petroleum ether) is critical for obtaining high-purity crystals.

  • Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

3,5-Difluoro-4-nitrophenol is a powerful and versatile reagent in modern organic synthesis, particularly for the construction of diaryl ethers and N-aryl amines that are common scaffolds in medicinally relevant molecules like MEK inhibitors. Its reactivity is dominated by the SNAr mechanism, which is facilitated by the activating nitro and fluoro substituents. The protocol detailed herein provides a robust and reproducible template for leveraging this reactivity. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively utilize this building block to advance their synthetic and drug discovery programs.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • 3-Fluoro-4-nitrophenol | C6H4FNO3. PubChem. Available at: [Link]

  • MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]

  • Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. ResearchGate. Available at: [Link]

Sources

application of 3,5-Difluoro-4-nitrophenol in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Difluoro-4-nitrophenol in Advanced Materials Architectures

Part 1: Executive Summary & Chemical Architecture

3,5-Difluoro-4-nitrophenol is a specialized fluorinated aromatic building block that serves as a critical "Janus" intermediate in materials science. Its utility stems from its unique substitution pattern: the electron-withdrawing nitro group (


) at the para position and two fluorine atoms at the meta positions (relative to the phenol) create a highly polarized, electron-deficient ring system.

Key Material Properties:

  • Dielectric Anisotropy: The C-F bonds introduce strong lateral dipoles, essential for tuning the dielectric anisotropy (

    
    ) of liquid crystals (LCs), enabling faster switching speeds in display technologies.
    
  • Low Optical Absorption: Fluorination suppresses C-H vibrational overtones, making derivatives ideal for optical waveguides and telecommunication polymers.

  • Acidity & Reactivity: The phenol proton is highly acidic (

    
     estimated 
    
    
    
    6.0–6.5) due to the combined inductive effects of
    
    
    and
    
    
    , facilitating facile etherification under mild conditions.

Part 2: Application in Liquid Crystal (LC) Engineering

Context: Modern nematic liquid crystals require precise control over viscosity and dielectric properties. 3,5-Difluoro-4-nitrophenol is utilized to synthesize negative dielectric anisotropy mesogens . The lateral fluorine substituents disrupt efficient packing just enough to lower the melting point and viscosity while providing the transverse dipole moment required for vertical alignment (VA) modes in LCDs.

Protocol 1: Synthesis of Fluorinated Alkoxy-Nitro Mesogen Precursors

Objective: To functionalize the phenolic oxygen with a flexible alkyl tail, creating the hydrophobic anchor of an LC molecule.

Reagents:

  • Substrate: 3,5-Difluoro-4-nitrophenol (1.0 eq)

  • Reagent:

    
    -Alkyl bromide (e.g., 1-Bromooctane) (1.2 eq)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone or DMF (Dimethylformamide)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein promoter)

Experimental Workflow:

  • Activation: Charge a 3-neck round-bottom flask with 3,5-Difluoro-4-nitrophenol and anhydrous acetone. Add powdered

    
    . Stir at room temperature for 30 minutes. Observation: The solution will turn vibrant yellow/orange due to the formation of the phenoxide anion.
    
  • Alkylation: Add 1-Bromooctane dropwise via a pressure-equalizing addition funnel. If using alkyl chlorides, add catalytic KI.

  • Reflux: Heat the system to reflux (

    
     for acetone) under an inert nitrogen atmosphere. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
    
    • Causality: The electron-deficient ring makes the phenoxide less nucleophilic than a standard phenol; however, the carbonate base is sufficient. Overheating in DMF (

      
      ) should be avoided to prevent nucleophilic aromatic substitution (
      
      
      
      ) of the activated fluorines by the phenoxide (self-polymerization).
  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Data Specifications:

ParameterSpecificationNote
Yield

High efficiency due to activated phenoxide.
Appearance Pale yellow needlesColor arises from the nitro-chromophore.
Melting Point Dependent on alkyl chainLower than parent phenol due to loss of H-bonding.

Part 3: Application in High-Performance Polyimides (Low- Materials)

Context: In microelectronics, reducing the dielectric constant (


) of insulating layers minimizes signal delay (RC delay). 3,5-Difluoro-4-nitrophenol is a precursor to 3,5-difluoro-4-aminophenol , which can be polymerized into fluorinated polyimides. The fluorine atoms lower polarizability and increase free volume, effectively reducing 

.
Protocol 2: Reduction to 3,5-Difluoro-4-aminophenol (Monomer Synthesis)

Objective: Selective reduction of the nitro group to an amine without defluorination (hydrodefluorination is a risk with Pd/C catalysts).

Reagents:

  • Substrate: 3,5-Difluoro-4-nitrophenol (or its alkylated derivative from Protocol 1)

  • Reductant: Iron powder (Fe) (3.0 eq)

  • Proton Source: Ammonium Chloride (

    
    ) (saturated aq. solution) or Acetic Acid.
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Slurry Preparation: Suspend 3,5-Difluoro-4-nitrophenol in Ethanol/Water. Add Iron powder and solid

    
    .
    
  • Reduction: Heat to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Mechanistic Insight: We avoid catalytic hydrogenation (

      
      ) here because the C-F bonds are activated by the nitro group and could undergo hydrogenolysis (cleavage), yielding non-fluorinated byproducts. The Fe/electrolyte method is chemoselective for 
      
      
      
      .
  • Monitoring: The reaction is complete when the yellow color fades to a colorless or light brown slurry (usually 2–4 hours).

  • Isolation: Filter hot through a Celite pad to remove iron oxides. Neutralize the filtrate with

    
     if acidic.
    
  • Crystallization: Cool the filtrate. The aminophenol product often oxidizes easily; perform isolation under

    
     or add a trace of sodium dithionite as an antioxidant.
    

Polymerization Logic (Forward Look): The resulting 3,5-difluoro-4-aminophenol is reacted with dianhydrides (e.g., 6FDA) to form polyimides. The pendant hydroxyl group (if not alkylated) can serve as a cross-linking site for thermal curing.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways for Liquid Crystals and Polyimide Monomers starting from 3,5-Difluoro-4-nitrophenol.

G Start 3,5-Difluoro-4-nitrophenol (Precursor) Step1_LC Etherification (R-Br, K2CO3) Start->Step1_LC Path A: LCs Step1_Poly Chemoselective Reduction (Fe/NH4Cl) Start->Step1_Poly Path B: Polymers Inter_LC Alkoxy-Difluoro-Nitrobenzene (Tail Formation) Step1_LC->Inter_LC Step2_LC Nitro Reduction (Fe/HCl) Inter_LC->Step2_LC Final_LC Fluorinated LC Mesogen (Negative Dielectric Anisotropy) Step2_LC->Final_LC Monomer 3,5-Difluoro-4-aminophenol (Monomer) Step1_Poly->Monomer Step2_Poly Polycondensation (Dianhydrides) Monomer->Step2_Poly Final_Poly Low-k Polyimide (Microelectronics) Step2_Poly->Final_Poly

Caption: Divergent synthetic workflows for transforming 3,5-Difluoro-4-nitrophenol into Liquid Crystal mesogens (top) and Low-k Polyimide monomers (bottom).

Part 5: Safety & Handling (Energetic Considerations)

Critical Warning: Nitro-phenols are precursors to energetic materials. While 3,5-Difluoro-4-nitrophenol is generally stable, its derivatives (especially if further nitrated to trinitro-analogs like DFTNAN) can become shock-sensitive explosives.

  • Thermal Stability: Do not distill the neat compound at atmospheric pressure. It decomposes with gas evolution.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine) unless under controlled conditions, as this generates significant heat.

  • Storage: Store in amber vials (light sensitive) under inert atmosphere.

References

  • Synthesis of Fluorinated Phenols: Preparation method of 3,5-difluorophenol. Google Patents. (CN112778090A).

  • Liquid Crystal Applications: Production method of 3-fluoro-4-nitrophenol and its use as LC intermediate. Google Patents. (CN102766053A).

  • Energetic Material Properties: Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN). Materials (Basel). 2022; 15(7): 2568.

  • Polymer Catalysis: Modified particle, support, catalyst component for addition polymerization. Google Patents. (WO2002051878A1).

  • Chemical Data & Safety: 3,5-Difluoro-4-nitrophenol Product Safety Data Sheet. BLD Pharm.

analytical methods for 3,5-Difluoro-4-nitrophenol detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DFNP Title: Analytical Strategies for the Quantitation of 3,5-Difluoro-4-nitrophenol (DFNP) in Pharmaceutical Intermediates and Environmental Matrices

Executive Summary & Chemical Context

3,5-Difluoro-4-nitrophenol (DFNP) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of agrochemicals (e.g., Fluroxypyr downstream derivatives) and specific pharmaceutical pharmacophores.

Unlike simple nitrophenols, the presence of two fluorine atoms at the meta positions exerts a strong inductive effect ($ -I $), significantly increasing the acidity of the phenolic hydroxyl group compared to 4-nitrophenol. This physicochemical shift necessitates tailored analytical protocols to ensure retention on reverse-phase media and efficient ionization in mass spectrometry.[1]

Target Analyte Profile:

  • IUPAC Name: 3,5-Difluoro-4-nitrophenol[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.09 g/mol

  • Acidity (

    
    ):  Estimated ~5.5 (More acidic than 4-nitrophenol due to F-stabilization of the phenoxide).
    
  • Key Challenge: High polarity and acidity require strict pH control during separation to prevent peak tailing and breakthrough.[1]

Analytical Decision Matrix

The following decision tree guides the selection of the appropriate method based on the sample matrix and sensitivity requirements.

Analytical_Decision_Tree Start Sample Origin Matrix_Type Identify Matrix Start->Matrix_Type Synth_QC Synthesis Process / Raw Material (High Conc.) Matrix_Type->Synth_QC > 1 ppm Env_Bio Environmental Water / Biological Fluid (Trace) Matrix_Type->Env_Bio < 1 ppm Prep_A Dilute & Shoot / Liquid-Liquid Extraction Synth_QC->Prep_A Prep_B SPE (WAX/HLB) Enrichment Env_Bio->Prep_B Method_A METHOD A: HPLC-UV (Robustness & Purity) Method_B METHOD B: LC-MS/MS (Sensitivity & Selectivity) Prep_A->Method_A Prep_B->Method_B

Figure 1: Analytical workflow selection based on detection limits and matrix complexity.

Method A: HPLC-UV (High Purity & Process Control)

Objective: Routine purity analysis (>98%) and quantification of DFNP in reaction mixtures.

Mechanistic Insight (The "Why"):

Because DFNP is acidic (


), it exists as an ionized phenoxide anion at neutral pH. Ionized species do not retain well on C18 columns, eluting near the void volume (t0). To ensure retention and sharp peak shape, the mobile phase pH must  be suppressed (pH < 3.0) to keep the molecule in its neutral, protonated form.
Protocol Parameters:
ParameterSpecification
System HPLC with Diode Array Detector (DAD)
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (

) (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection 315 nm (Primary), 254 nm (Secondary)
Injection Vol 10 µL
Gradient Profile:
  • 0-2 min: 10% B (Isocratic hold to elute polar salts)

  • 2-12 min: 10% → 90% B (Linear ramp)

  • 12-15 min: 90% B (Wash)

  • 15.1 min: 10% B (Re-equilibration)

Validation Criteria:

  • Tailing Factor: Must be < 1.5 (If higher, increase acid concentration in MP A).

  • Resolution: > 2.0 from precursor 3,5-difluorobromobenzene.[1]

Method B: LC-MS/MS (Trace Environmental/Biological Analysis)

Objective: Detection of DFNP at ppb/ppt levels in wastewater or soil.[1]

Mechanistic Insight:

Phenols are quintessential candidates for Negative Electrospray Ionization (ESI-) .[1] The nitro group (electron-withdrawing) and fluorine atoms stabilize the negative charge after deprotonation, making


 the dominant precursor ion. Positive mode (ESI+) is generally ineffective for this analyte.
Protocol Parameters:
ParameterSpecification
System Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Ion Source Electrospray Ionization (ESI), Negative Mode
Column Phenyl-Hexyl or C18, 2.1 x 100 mm, 1.8 µm (UHPLC)
Mobile Phase A Water + 0.05% Acetic Acid (Avoid strong acids like TFA in MS)
Mobile Phase B Methanol (Methanol often provides better ionization for phenols than ACN)
MS/MS Transitions (MRM):
  • Precursor Ion:

    
     174.0 
    
    
    
  • Quantifier Ion:

    
     128.0 (Loss of 
    
    
    
    , Phenoxy radical formation)
  • Qualifier Ion:

    
     144.0 (Loss of 
    
    
    
    )

Note: Collision energies (CE) must be optimized, typically ranging from -15V to -30V.[1]

Sample Preparation: Solid Phase Extraction (SPE)

For trace analysis, simple liquid extraction is insufficient.

  • Cartridge: Polymeric Weak Anion Exchange (WAX).[1] Rationale: DFNP is acidic; WAX retains it by charge interaction while neutrals pass through.

  • Condition: Methanol -> Water.[1]

  • Load: Sample (pH adjusted to 7.0 to ensure DFNP is ionized/negative).

  • Wash 1: 25mM Ammonium Acetate buffer (pH 7) (Removes neutrals).

  • Wash 2: Methanol (Removes hydrophobic neutrals).[1]

  • Elute: Methanol + 5% Formic Acid. Rationale: Acid protonates the DFNP, breaking the ionic interaction with the WAX resin.

Data Summary & Reference Standards

Linearity & Sensitivity:

MethodRangeLOD (Limit of Detection)LOQ (Limit of Quantitation)
HPLC-UV 0.5 - 100 µg/mL0.1 µg/mL0.5 µg/mL
LC-MS/MS 1.0 - 1000 ng/mL0.2 ng/mL1.0 ng/mL

Key Interferences:

  • 4-Nitrophenol: Elutes earlier than DFNP (less lipophilic).[1]

  • 3,5-Difluorophenol: Lacks the nitro group; UV spectrum differs significantly (no 315nm absorption).

Workflow Visualization

The following diagram illustrates the LC-MS/MS fragmentation logic and workflow.

MS_Workflow Analyte 3,5-Difluoro-4-nitrophenol (MW 175) ESI ESI Source (-) Deprotonation Analyte->ESI Precursor Precursor Ion [M-H]- (m/z 174) ESI->Precursor Collision Collision Cell (Argon Gas) Precursor->Collision Frag1 Product Ion 1 [M-NO2]- (m/z 128) (Quantifier) Collision->Frag1 -46 Da Frag2 Product Ion 2 [M-NO]- (m/z 144) (Qualifier) Collision->Frag2 -30 Da

Figure 2: MS/MS Fragmentation pathway for 3,5-Difluoro-4-nitrophenol in Negative ESI mode.

References

  • U.S. EPA. (2024).[1] Method 8041A: Phenols by Gas Chromatography. (General guidelines for phenol extraction and derivatization).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 980, 4-Nitrophenol. (Physicochemical comparison data).

  • Sigma-Aldrich. (2024).[1] Fundamental LC-MS Introduction: Ionization Modes. (Mechanistic grounding for ESI- selection for acidic phenols).

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3,5-Difluoro-4-nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity, make fluorinated compounds highly sought after. The global market for fluorinated compounds was valued at USD 23.06 billion in 2024 and is projected to grow, underscoring the industrial demand for efficient and scalable synthetic methods.[1] Among these, 3,5-Difluoro-4-nitrophenol serves as a pivotal intermediate, providing a versatile scaffold for the synthesis of a wide array of pharmaceuticals and agrochemicals.[2]

However, the path from laboratory-scale synthesis to industrial production is fraught with challenges. Nitration reactions, in particular, are notoriously energetic and require stringent safety protocols to manage their exothermic nature.[3][4][5] This guide provides a detailed, field-proven framework for the scale-up synthesis of 3,5-Difluoro-4-nitrophenol and its subsequent conversion to key derivatives. It is designed for researchers, process chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic and safety principles essential for successful and safe large-scale production.

Synthetic Strategy: From Precursor to Final Product

The most industrially viable route to 3,5-Difluoro-4-nitrophenol begins with the synthesis of its immediate precursor, 3,5-difluorophenol. This is followed by a regioselective electrophilic nitration and, subsequently, a reduction to obtain the valuable 3,5-difluoro-4-aminophenol derivative.

Pathway Overview

The overall synthetic workflow is a multi-step process designed for scalability and efficiency. Each step presents unique challenges and requires careful optimization of reaction conditions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Nitration cluster_2 Part 3: Derivative Synthesis A 3,5-Difluorobromobenzene B 3,5-Difluorophenol A->B Hydrolysis (NaOH/DMSO) C 3,5-Difluoro-4-nitrophenol B->C Nitration (HNO₃/H₂SO₄) D 3,5-Difluoro-4-aminophenol C->D Reduction (e.g., H₂/Pd-C)

Figure 1: Overall synthetic workflow for 3,5-Difluoro-4-nitrophenol and its amino derivative.

Mechanistic Considerations

Step 1: Synthesis of 3,5-Difluorophenol Several patented methods exist for the industrial production of 3,5-difluorophenol. A common and cost-effective approach involves the hydrolysis of 3,5-difluorobromobenzene.[2][6] This nucleophilic aromatic substitution reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO with a strong base, where the phenoxide is formed and subsequently protonated upon acidic workup. While other routes, such as those starting from 3,5-difluoroaniline via diazotization, exist, they often carry higher raw material costs and safety risks associated with diazonium salts.[2]

Step 2: Electrophilic Nitration of 3,5-Difluorophenol The core of the synthesis is the nitration of the phenol ring. This is a classic electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the fluorine atoms (-F) are deactivating yet also ortho, para-directing via resonance. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it.

The nitronium ion is generated in situ from concentrated nitric acid and a stronger acid catalyst, typically sulfuric acid. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Due to steric hindrance from the adjacent fluorine atom and the strong electronic activation at the C4 position, the nitration occurs with high regioselectivity at the position para to the hydroxyl group. Controlling the reaction temperature is paramount to prevent over-nitration and the formation of hazardous, potentially explosive dinitrated by-products.[5][7]

Step 3: Reduction of the Nitro Group The nitro-derivative is a versatile intermediate, but its reduction product, 3,5-difluoro-4-aminophenol, is often the more valuable building block for pharmaceutical synthesis. The transformation of the nitro group to an amine can be achieved through various methods. For scale-up, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is often preferred. This method is highly efficient, clean (the only byproduct is water), and avoids the large volumes of waste associated with metal-acid reductions (e.g., Sn/HCl or Fe/HCl).

Scale-Up Protocols and Methodologies

Disclaimer: These protocols are intended for qualified professionals in a controlled, industrial setting. All operations must be preceded by a thorough risk assessment.

Protocol 1: Scale-Up Synthesis of 3,5-Difluoro-4-nitrophenol

Objective: To synthesize 3,5-Difluoro-4-nitrophenol from 3,5-difluorophenol with high yield and purity while maintaining strict temperature control.

Equipment:

  • Jacketed glass-lined reactor (100 L) with overhead stirring, temperature probes, and a pressure-equalizing dropping funnel.

  • Cooling/heating circulator capable of maintaining temperatures between -10°C and 25°C.

  • Quench vessel (200 L) containing crushed ice/water.

  • Extraction and washing vessels.

  • Centrifuge or filter dryer.

Materials:

  • 3,5-Difluorophenol (5.0 kg, 38.4 mol)

  • Concentrated Sulfuric Acid (98%, 25 L)

  • Concentrated Nitric Acid (70%, 2.7 L, ~42.3 mol)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Sulfuric Acid: Charge the reactor with concentrated sulfuric acid (25 L). Begin cooling the reactor jacket to 0-5°C with vigorous stirring.

  • Substrate Addition: Slowly add 3,5-difluorophenol (5.0 kg) to the sulfuric acid. The addition should be portion-wise to control the initial exotherm. Maintain the internal temperature below 15°C.

  • Cooling for Nitration: Once the addition is complete and a homogenous solution is formed, cool the reactor contents to -5°C to 0°C.

  • Preparation of Nitrating Mixture: In a separate, dry vessel, cautiously pre-mix the concentrated nitric acid (2.7 L) with a small portion of cold concentrated sulfuric acid (2.5 L). This step is highly exothermic and must be done slowly with cooling.

  • Controlled Addition of Nitrating Agent: Add the pre-mixed nitrating agent to the reactor via the dropping funnel over 2-3 hours. Crucially, the internal temperature must be maintained at -5°C to 0°C throughout the addition. A runaway reaction is a significant risk if the temperature rises.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots, quenching them in water, extracting with a small amount of ethyl acetate, and analyzing by HPLC or TLC until the starting material is consumed.

  • Quenching: Slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and water (approx. 100 kg) in the quench vessel. This step is also exothermic and must be done at a controlled rate to keep the quench temperature below 25°C. The product will precipitate as a solid.

  • Isolation and Washing: The precipitated solid can be isolated by filtration. Alternatively, if it remains oily, perform a liquid-liquid extraction.

    • Extract the aqueous slurry with dichloromethane (3 x 20 L).

    • Combine the organic layers and wash sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L) to remove acidic impurities, and finally with brine (1 x 20 L).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-Difluoro-4-nitrophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a yellow crystalline solid.

Protocol 2: Catalytic Reduction to 3,5-Difluoro-4-aminophenol

Objective: To reduce 3,5-Difluoro-4-nitrophenol to 3,5-difluoro-4-aminophenol using catalytic hydrogenation.

Equipment:

  • Hydrogenation reactor (Büchi-type or equivalent) capable of operating at elevated pressure.

  • Inert filtration setup (e.g., Celite pad under nitrogen).

Materials:

  • 3,5-Difluoro-4-nitrophenol (4.0 kg, 23.1 mol)

  • Palladium on Carbon (10% Pd/C, 50% wet, ~200 g)

  • Methanol or Ethyl Acetate (40 L)

  • Hydrogen Gas (high purity)

Procedure:

  • Reactor Setup: Charge the hydrogenation reactor with 3,5-Difluoro-4-nitrophenol (4.0 kg) and the solvent (40 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the wet 10% Pd/C catalyst. Caution: Dry palladium on carbon can be pyrophoric.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen (typically 3-5 bar) and begin vigorous stirring. The reaction is exothermic; use jacket cooling to maintain the internal temperature between 25-35°C.

  • Reaction Monitoring: Monitor the reaction by the cessation of hydrogen uptake. An HPLC analysis of a filtered aliquot can confirm the complete disappearance of the starting material.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the palladium catalyst. The filter cake must be kept wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3,5-difluoro-4-aminophenol.

  • Purification: The product can be purified by recrystallization if necessary.

Process Safety, Optimization, and Data

Scaling up chemical reactions introduces risks that may not be apparent at the bench scale. A robust process is a self-validating one, where safety and efficiency are engineered into the design.

Hazard Analysis and Mitigation

G A Hazard Nitration Exotherm (Thermal Runaway Risk) M1 Mitigation Strict Temp. Control (-5 to 0°C) Efficient Heat Exchange A->M1 M2 Mitigation Slow, Controlled Addition Stoichiometric Control A->M2 M3 Mitigation Use of Continuous Flow Reactors A->M3 B Hazard Polynitration (Explosive Byproducts) B->M1 B->M2 C Hazard Corrosive Reagents (H₂SO₄, HNO₃) M4 Mitigation Appropriate PPE (Acid-resistant gear) C->M4 D Hazard Product Toxicity (Nitrophenols) M5 Mitigation Engineered Controls (Ventilation, Containment) D->M5 Outcome Safe & Controlled Process M1->Outcome M2->Outcome M3->Outcome M4->Outcome M5->Outcome

Figure 2: Hazard mitigation logic for the scale-up nitration process.

  • Thermal Runaway: Nitration is highly exothermic. The failure to maintain low temperatures can lead to a rapid, uncontrolled increase in reaction rate, temperature, and pressure, potentially causing reactor failure. The use of continuous flow reactors can significantly mitigate this risk by minimizing the reaction volume at any given time, thus preventing the accumulation of dangerous intermediates.[9]

  • Handling of Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.[5] Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[8][10]

  • Product Toxicity: Nitrophenols are toxic and can be absorbed through the skin.[11][12] They can cause skin and eye irritation and, at high levels of exposure, may lead to methemoglobinemia.[11] Proper containment and handling procedures are essential.

Data Presentation: Process Parameters and Specifications

Table 1: Key Process Parameters for Nitration of 3,5-Difluorophenol

Parameter Target Value Rationale & Justification
Stoichiometry (HNO₃:Substrate) 1.05 - 1.10 equivalents A slight excess of nitric acid ensures complete conversion. A large excess increases the risk of dinitration and complicates the workup.
Reaction Temperature -5°C to 0°C Critical for controlling the reaction rate, preventing thermal runaway, and maximizing regioselectivity.[7]
Addition Time 2 - 3 hours Slow addition is essential for allowing the reactor's cooling system to dissipate the heat of reaction effectively.
Reaction Time 1 - 2 hours post-addition Ensures the reaction goes to completion. Monitored by HPLC.

| Quench Temperature | < 25°C | Prevents degradation of the product and controls the exotherm from neutralizing the large excess of sulfuric acid. |

Table 2: Typical Quality Control Specifications for 3,5-Difluoro-4-nitrophenol

Test Specification Method
Appearance Yellow crystalline solid Visual
Identity Conforms to reference standard ¹H NMR, ¹⁹F NMR, MS
Purity (Assay) ≥ 99.0% HPLC
Melting Point 73-76°C Capillary Melting Point Apparatus

| Residual Solvents | Per ICH guidelines | GC-HS |

Conclusion

The scale-up synthesis of 3,5-Difluoro-4-nitrophenol and its derivatives is a challenging yet achievable process when approached with a deep understanding of the underlying chemistry and a rigorous commitment to safety. The protocols and principles outlined in this guide emphasize control—control of temperature, control of stoichiometry, and control of potential hazards. By implementing these strategies, from precursor synthesis to final product purification, researchers and chemical engineers can confidently and safely produce these valuable fluorinated intermediates on a large scale, paving the way for the next generation of pharmaceuticals and advanced materials.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Difluoro-4-nitrophenol. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. Our goal is to provide practical, field-tested insights into overcoming common challenges, with a focus on identifying and mitigating side reactions that can impact yield and purity.

The synthesis of 3,5-Difluoro-4-nitrophenol is most commonly achieved via the electrophilic aromatic substitution of 3,5-difluorophenol. This process involves the nitration of the aromatic ring, typically using a mixture of concentrated nitric and sulfuric acids. While the reaction appears straightforward, the highly activated nature of the phenol ring, combined with the directing effects of the substituents, creates a landscape ripe for competing reactions. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My overall yield is disappointingly low, and a significant amount of starting material remains unreacted. What's going wrong?

Answer:

Low conversion coupled with the recovery of starting material typically points to sub-optimal reaction conditions that fail to drive the reaction to completion. The primary factors to investigate are the potency of the electrophile and the reaction kinetics.

  • Causality - Inadequate Electrophile Generation: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, usually sulfuric acid.[1][2] If the sulfuric acid is not sufficiently concentrated or is used in a sub-stoichiometric amount relative to nitric acid, the equilibrium for nitronium ion formation will not be favorable, leading to a slow or incomplete reaction.

  • Causality - Insufficient Thermal Energy: While high temperatures are detrimental (see Question 2), the reaction requires a certain activation energy. If the temperature is maintained too low (e.g., well below -10 °C) or the reaction time is too short, the rate of reaction may be too slow for complete conversion.

Recommended Solutions:

  • Verify Acid Concentration: Ensure that concentrated (98%) sulfuric acid and concentrated (70%) nitric acid are used. The sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.

  • Optimize Temperature and Time: Conduct the reaction at a controlled low temperature, typically between -5 °C and 5 °C.[3] This range is often a good compromise between achieving a reasonable reaction rate and preventing side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the consumption of the starting material.

  • Controlled Reagent Addition: Add the nitrating mixture dropwise to the solution of 3,5-difluorophenol. This maintains a low, steady concentration of the electrophile and helps control the reaction exotherm.

Question 2: My reaction produces a dark, tarry mixture that is difficult to work up, and the final product purity is poor. How can I prevent this?

Answer:

The formation of tar or resinous material is a classic sign of oxidative degradation and/or uncontrolled polymerization. Phenols are electron-rich and thus highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[4]

  • Causality - Overheating: The nitration of phenols is highly exothermic. A rapid increase in temperature significantly accelerates oxidative side reactions, leading to the formation of complex, high-molecular-weight byproducts that present as tar.[2]

  • Causality - Dinitration: At elevated temperatures or with an excess of the nitrating agent, a second nitro group can be added to the ring, forming dinitrated products. These compounds can contribute to the impurity profile and are often more colored.[2]

Recommended Solutions:

  • Strict Temperature Control: This is the most critical parameter. The reaction vessel must be efficiently cooled in an ice-salt or acetone-dry ice bath. The temperature of the reaction mixture should be vigilantly monitored and maintained below 5 °C throughout the addition of the nitrating agent.

  • Stoichiometry of Nitrating Agent: Use a modest excess of nitric acid (e.g., 1.05-1.2 equivalents). A large excess increases the risk of both oxidation and dinitration.

  • Quenching Procedure: Pouring the reaction mixture onto crushed ice upon completion serves two purposes: it rapidly quenches the reaction by diluting the acid and dissipating heat, and it often helps to precipitate the solid nitrophenol product while keeping the tarry impurities in the acidic aqueous layer.

Question 3: I've successfully synthesized the product, but my NMR analysis shows the presence of a significant isomeric byproduct. How can I improve the regioselectivity?

Answer:

The formation of isomeric byproducts is a direct consequence of the electronic properties of the substituents on the starting material, 3,5-difluorophenol.

  • Causality - Competing Directing Effects: The hydroxyl (-OH) group is a powerful activating ortho, para-director. The two fluorine atoms are deactivating but are also ortho, para-directors. The desired product results from nitration at the C4 position (para to the hydroxyl group). However, nitration can also occur at the C2 and C6 positions (ortho to the hydroxyl group), which are electronically activated. Due to the molecule's symmetry, nitration at C2 and C6 yields the same byproduct: 3,5-Difluoro-2-nitrophenol. A patent for the synthesis of the similar 3-fluoro-4-nitrophenol explicitly notes the simultaneous production of the 3-fluoro-6-nitrophenol isomer.[3]

Recommended Solutions:

  • Employ a Protecting Group Strategy: This is a highly effective method to favor para-substitution. The phenolic hydroxyl group can be temporarily converted into a bulkier group, such as an acetate ester (-OAc) or a tosylate (-OTs). This bulky group sterically hinders the ortho positions, making the para position the primary site for nitration.[5] Following the nitration step, the protecting group is easily removed via hydrolysis to regenerate the phenol.

  • Purification: If isomer formation cannot be completely suppressed, efficient purification is key. The different isomers often have distinct physical properties.

    • Steam Distillation: Ortho-nitrophenols are often volatile with steam due to intramolecular hydrogen bonding, whereas para-isomers are not. This can be an effective method for separation.[6]

    • Recrystallization/Washing: A specific solvent system can be used to selectively dissolve one isomer. For instance, a procedure for purifying 3-fluoro-4-nitrophenol involves washing the crude product with a mixture of water, ether, and dichloromethane to remove the undesired isomer.[3]

    • Column Chromatography: For lab-scale preparations, silica gel chromatography is a reliable method for separating isomers with different polarities.

Summary of Troubleshooting Strategies
Issue Encountered Probable Cause(s) Recommended Solutions & Preventative Measures
Low Yield / Incomplete Reaction 1. Insufficiently strong nitrating agent. 2. Reaction temperature too low or time too short.1. Use concentrated H₂SO₄ and HNO₃. 2. Maintain temperature at -5 to 5 °C and monitor by TLC for completion.
Dark, Tarry Product 1. Overheating (loss of temperature control). 2. Oxidation of the phenol ring.1. Maintain strict temperature control (< 5 °C) with an efficient cooling bath. 2. Add nitrating agent slowly and dropwise. 3. Quench the reaction on ice.
Isomeric Impurities 1. Competing ortho and para directing effects of the -OH group.1. Proactive: Use a protecting group (e.g., acetate) on the hydroxyl group to sterically block ortho positions. 2. Reactive: Purify the product mixture using steam distillation, selective recrystallization, or column chromatography.
Dinitration Products 1. Reaction temperature too high. 2. Excess nitrating agent used.1. Adhere to low-temperature conditions. 2. Use only a slight excess (1.05-1.2 eq.) of nitric acid.

Visualizing Reaction Pathways

The following diagram illustrates the primary synthesis route to 3,5-Difluoro-4-nitrophenol and the key side reactions that can occur.

Synthesis_Pathway Start 3,5-Difluorophenol Tars Oxidation / Tarry Products Start->Tars Harsh Conditions Start->c1 NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->c1 NitratingAgent->c2 Harsh Conditions MainProduct 3,5-Difluoro-4-nitrophenol (Desired Product) MainProduct->c2 OrthoIsomer 3,5-Difluoro-2-nitrophenol (Isomeric Byproduct) Dinitrated Dinitrated Products c1->MainProduct Main Pathway (para-attack) c1->OrthoIsomer Side Reaction (ortho-attack) c2->Dinitrated

Caption: Reaction scheme for the nitration of 3,5-difluorophenol.

Standard Experimental Protocol

This protocol provides a baseline procedure designed to minimize common side reactions.

Materials:

  • 3,5-Difluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Appropriate organic solvents for extraction and recrystallization (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

  • Dissolution: Charge the flask with 3,5-difluorophenol (1.0 eq.) and a suitable solvent (e.g., Dichloromethane or Acetic Acid). Stir the mixture until the phenol is fully dissolved and cool the solution to 0 °C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 eq.). Allow this mixture to cool to 0 °C.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolation: The product may precipitate as a solid. Isolate the crude product by vacuum filtration. If the product is oily, perform a liquid-liquid extraction with an appropriate organic solvent.

  • Washing: Wash the isolated crude product (or organic extract) sequentially with cold deionized water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Purification: Dry the crude product or organic solution over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting solid/oil by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary? Can I just use nitric acid? A1: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[2] Using nitric acid alone is far less effective and can lead to more oxidation side reactions rather than nitration.

Q2: My final product is a yellow solid. Is this expected? A2: Yes, nitrophenols are typically crystalline solids with colors ranging from pale yellow to bright yellow or orange. The color is due to the electronic conjugation between the nitro group and the phenol ring. A very dark brown or black color, however, would indicate the presence of impurities from degradation.

Q3: Can this reaction be performed at room temperature to simplify the setup? A3: It is strongly discouraged. The nitration of an activated ring like a phenol is highly exothermic. Performing the reaction without adequate cooling will almost certainly lead to a runaway reaction, extensive byproduct formation (oxidation, dinitration), and a significantly lower yield of a much less pure product.[2][4]

Q4: What are the primary safety concerns for this reaction? A4: The primary hazards involve the use of concentrated, corrosive acids (H₂SO₄ and HNO₃) and the highly exothermic nature of the reaction. The nitrating mixture is extremely reactive and should be prepared and handled with care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a base (like sodium bicarbonate) ready to neutralize any spills.

References

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Technical Support Center: Handling Impurities in 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Difluoro-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and handle impurities that may be encountered during your experiments, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized 3,5-Difluoro-4-nitrophenol?

The primary source of impurities in 3,5-Difluoro-4-nitrophenol arises from its synthesis, which is typically achieved through the electrophilic nitration of 3,5-difluorophenol. The hydroxyl group of the phenol is a strong activating group that directs the incoming nitro group to the ortho and para positions.[1][2] Consequently, the most significant impurities are regioisomers formed during this process.

  • Regioisomers: The main impurities are 3,5-difluoro-2-nitrophenol and 3,5-difluoro-6-nitrophenol. Due to steric hindrance from the fluorine atoms, the formation of 3,5-difluoro-2-nitrophenol is generally favored over the 6-nitro isomer.

  • Unreacted Starting Material: Residual 3,5-difluorophenol may be present if the reaction does not go to completion.

  • Dinitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of dinitrophenol species.

  • Degradation Products: While generally stable, prolonged exposure to light or strong bases can cause degradation.[3][4]

G cluster_synthesis Synthesis Pathway cluster_impurities Components of Crude Product 3,5-Difluorophenol 3,5-Difluorophenol Crude Product Mixture Crude Product Mixture 3,5-Difluorophenol->Crude Product Mixture Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Crude Product Mixture Desired Product 3,5-Difluoro-4-nitrophenol Crude Product Mixture->Desired Product Isomeric Impurity 1 3,5-Difluoro-2-nitrophenol Crude Product Mixture->Isomeric Impurity 1 Isomeric Impurity 2 3,5-Difluoro-6-nitrophenol Crude Product Mixture->Isomeric Impurity 2 Starting Material Unreacted 3,5-difluorophenol Crude Product Mixture->Starting Material

Caption: Impurity formation during the synthesis of 3,5-Difluoro-4-nitrophenol.

Q2: My 3,5-Difluoro-4-nitrophenol is a brownish or dark yellow solid. Is it impure?

Yes, a significant off-white or brownish color typically indicates the presence of impurities. Pure 3,5-Difluoro-4-nitrophenol, similar to its analogue 4-nitrophenol, is expected to be a colorless to pale yellow crystalline solid.[5][6] The darker color can be attributed to the presence of nitrated isomers, residual reagents from the synthesis, or degradation products.

Q3: How can I perform a quick purity check on my sample?

Thin-Layer Chromatography (TLC) is an effective and rapid method to assess the purity of your 3,5-Difluoro-4-nitrophenol. By spotting your sample alongside the starting material (3,5-difluorophenol), you can quickly visualize the presence of unreacted starting material and other impurities. The desired para-isomer is significantly more polar than the ortho-isomers and will have a lower Retention Factor (Rf) value.[7]

Q4: What are the recommended storage conditions for 3,5-Difluoro-4-nitrophenol?

To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Nitrophenols can be light-sensitive.[4] It is also crucial to avoid contact with strong bases, oxidizing agents, and combustible materials.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3,5-Difluoro-4-nitrophenol.

Problem 1: My TLC analysis shows a significant amount of starting material (3,5-difluorophenol) remaining.

  • Causality: The nitration reaction was incomplete. This could be due to insufficient nitrating agent, low reaction temperature, or short reaction time.

  • Solution:

    • Reaction Optimization: Re-evaluate your reaction conditions. Ensure the stoichiometry of the nitrating agent is correct. A slight excess may be required. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

    • Purification: If the reaction cannot be driven to completion, the unreacted 3,5-difluorophenol can be removed by column chromatography. Being less polar than the nitrated products, it will elute first.

Problem 2: The product appears as a persistent oil and fails to crystallize.

  • Causality: The presence of significant amounts of isomeric impurities can depress the melting point and inhibit crystallization, resulting in an oil. Residual solvent can also contribute to this issue.

  • Solution:

    • Initial Purification: Before attempting recrystallization, purify the crude product using column chromatography to separate the desired para-isomer from the ortho-isomers.

    • Solvent Removal: Ensure all solvents from the reaction work-up are thoroughly removed under reduced pressure.

    • Induce Crystallization: If the oil is relatively pure, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure 3,5-Difluoro-4-nitrophenol.

Problem 3: I am getting poor separation between the isomers during column chromatography.

  • Causality: The polarity of the mobile phase (eluent) is too high, causing all components to move too quickly down the column without adequate interaction with the stationary phase.

  • Solution:

    • TLC Optimization: First, find an optimal solvent system using TLC. A good system will show clear separation between the spots, with the desired product having an Rf value between 0.2 and 0.4.[8]

    • Adjust Mobile Phase Polarity: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15). This gradient elution will allow the less polar ortho-isomers to elute first, followed by the more polar para-isomer.

    • Column Packing: Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.

Problem 4: I have very low yield after recrystallization.

  • Causality:

    • The chosen recrystallization solvent is too good, meaning the compound remains soluble even at low temperatures.

    • Too much solvent was used, preventing the solution from becoming saturated upon cooling.

    • The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals and trapping impurities.

  • Solution:

    • Solvent Selection: Use a solvent in which the compound is highly soluble when hot but has low solubility when cold. A two-solvent system can be very effective.[9]

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[10] If too much is added, carefully evaporate the excess.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for the rapid qualitative analysis of your 3,5-Difluoro-4-nitrophenol sample.

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three evenly spaced points on this line for spotting.

  • Prepare Samples: Dissolve small amounts of your crude product, pure standard (if available), and the starting material (3,5-difluorophenol) in a suitable solvent like ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot each sample onto the marked points on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.

  • Visualize: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light. Nitrophenols are often colored, so they may be visible to the naked eye.

  • Analyze: Compare the spots. The starting material will have a higher Rf value than the nitrated products. The desired para-isomer will have a lower Rf value than the ortho-isomers. The presence of multiple spots in your product lane indicates impurities.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating the desired para-isomer from less polar impurities like the ortho-isomers and starting material.[1][7]

G cluster_workflow Column Chromatography Workflow P1 1. Prepare Slurry (Silica Gel + Eluent) P2 2. Pack Column P1->P2 P3 3. Load Sample (Dissolved in minimal eluent) P2->P3 P4 4. Elute with Solvent (Start with low polarity) P3->P4 P5 5. Collect Fractions P4->P5 P6 6. Analyze Fractions by TLC P5->P6 P7 7. Combine Pure Fractions P6->P7 P8 8. Evaporate Solvent P7->P8 Result Pure 3,5-Difluoro-4-nitrophenol P8->Result

Caption: Workflow for purification by column chromatography.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample: Dissolve the crude 3,5-Difluoro-4-nitrophenol in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute: Begin eluting with the low-polarity solvent, collecting fractions. The less polar impurities (starting material and ortho-isomers) will elute first.

  • Monitor: Monitor the collected fractions by TLC.

  • Increase Polarity: Once the less polar impurities have eluted, you can gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to speed up the elution of the more polar desired product.

  • Combine and Evaporate: Combine the fractions that contain the pure desired product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol is effective for purifying the product after major impurities have been removed, for instance, by column chromatography.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For 3,5-Difluoro-4-nitrophenol, consider single solvents like toluene or ethanol, or a two-solvent system like ethanol/water or dichloromethane/hexane.[12][13][14] The ideal single solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Large, well-defined crystals should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemTypeRationale
TolueneSingle SolventAromatic solvent, good for compounds with aromatic rings. Solubility is likely to be temperature-dependent.
EthanolSingle SolventPolar protic solvent, often effective for phenols.[13]
Ethanol / WaterTwo-SolventDissolve in hot ethanol (good solvent), add hot water (poor solvent) dropwise until cloudy, then clarify with a drop of ethanol.[9]
Dichloromethane / HexaneTwo-SolventDissolve in dichloromethane (good solvent), add hexane (poor solvent) to induce crystallization.

Table 2: Typical Analytical Parameters

TechniqueStationary PhaseMobile Phase ExampleObservation
TLC Silica Gel80:20 Hexane:Ethyl AcetateRf (ortho-isomer) > Rf (para-isomer). A single spot indicates high purity.
HPLC C18 Reverse Phase50:50 Acetonitrile:Water (with 0.1% Formic Acid)Retention Time (ortho-isomer) < Retention Time (para-isomer). Purity determined by peak area percentage.[2][15]

References

  • 4-Nitrophenol - Solubility of Things. (n.d.). Retrieved January 26, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • CN112778090A - Preparation method of 3, 5-difluorophenol. (2021).
  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved January 26, 2026, from [Link]

  • Cui, L., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 778.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 26, 2026, from [Link]

  • CN102766053A - Production method of 3-fluoro-4-nitrophenol. (2012).
  • Wikipedia. (2023, December 29). 4-Nitrophenol. Retrieved January 26, 2026, from [Link]

  • Orthocresol. (2019, March 1). Which one is more acidic – 3,5-dinitrophenol or 4-nitrophenol. Chemistry Stack Exchange. Retrieved from [Link]

  • Borbas, E. (2017). Homework 3 – 2017/04/11.
  • Massachusetts Institute of Technology. (n.d.). 8.
  • Jemnitz, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847.
  • Quora. (2020, July 8). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. Retrieved January 26, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved January 26, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]

  • Jemnitz, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. Retrieved January 26, 2026, from [Link]

  • Climent, M. J., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. Retrieved January 26, 2026, from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). Retrieved January 26, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 19-29.
  • uclmail.net. (2008, September). Thin Layer Chromatography (TLC) of Food Colour Dyes. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Analytical Monitoring of 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Building Block

3,5-Difluoro-4-nitrophenol (DFNP) is a high-value scaffold in medicinal chemistry, particularly for PROTAC linkers and kinase inhibitors. However, it presents a "perfect storm" of analytical challenges:

  • Hyper-Acidity: The electron-withdrawing nitro group and two fluorine atoms drop the phenolic pKa significantly (predicted pKa ~3.8–4.2), making it prone to ionization and peak tailing.

  • Thermal Instability: The nitro-phenolic combination degrades in hot GC injectors.

  • Symmetry Traps: In SNAr reactions, distinguishing the starting material from mono-substituted products requires precise spectroscopic discrimination.

This guide provides field-proven protocols to overcome these specific hurdles.

Module A: HPLC/UPLC Troubleshooting

The Challenge: Peak tailing, retention time shifts, and poor resolution of isomers.

Core Principle: The pH Rule

Because DFNP is significantly more acidic than standard phenol, standard "generic" gradients (0.1% Formic Acid) are often insufficient to fully suppress ionization. You must suppress the phenolate ion to achieve a sharp Gaussian peak.

Troubleshooting Guide (Q&A)

Q: My DFNP peak is tailing severely (As > 1.5) on a C18 column.[1] Is the column dead? A: Likely not. You are observing mixed-mode retention . At pH values near the pKa (~4.0), the analyte exists as both a neutral phenol and a phenolate anion. The anion interacts with residual silanols on the silica support.

  • Fix: Lower the mobile phase pH to < 2.5. Switch from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) or use a Phosphate Buffer at pH 2.0.

  • Protocol: See Standard Method A below.

Q: I see "ghost peaks" or split peaks for the starting material. A: This is often a sample diluent mismatch. If you dissolve DFNP in pure DMSO (strong solvent) and inject into a high-aqueous initial gradient, the sample precipitates momentarily at the column head.

  • Fix: Dilute your DMSO stock 1:1 with the initial mobile phase (Water + 0.1% TFA) before injection.

Standard Method A: HPLC Protocol for DFNP
ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (pH ~2.0)
Mobile Phase B Acetonitrile + 0.05% TFA
Flow Rate 1.0 mL/min
Detection UV 254 nm (aromatic) & 310 nm (nitro group specific)
Temperature 35°C (Control is critical for pKa stability)
Visualization: HPLC Method Development Logic

HPLC_Workflow Start Start: Tailing Peak Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH < 2.5? Check_pH->Decision_pH Action_Acid Add 0.1% TFA or Phosphate pH 2.0 Decision_pH->Action_Acid No Check_Diluent Check Sample Diluent Decision_pH->Check_Diluent Yes Action_Acid->Check_Diluent Decision_Diluent Is Diluent >50% Strong Solvent? Check_Diluent->Decision_Diluent Action_Dilute Dilute 1:1 with Water/Buffer Decision_Diluent->Action_Dilute Yes Final Sharp Peak (As < 1.2) Decision_Diluent->Final No Action_Dilute->Final

Caption: Logic flow for resolving peak asymmetry issues in acidic nitrophenols.

Module B: Reaction Monitoring via F NMR

The Challenge: Distinguishing Starting Material (SM) from Product in SNAr reactions where one Fluorine is displaced.

Core Principle: The Symmetry Break

DFNP has a plane of symmetry. Its two fluorine atoms are chemically equivalent, appearing as a single signal (typically a doublet due to H-F coupling or a singlet if decoupled).

  • Reaction: SNAr displacement of one fluorine by a nucleophile breaks this symmetry.

  • Result: The product will have only one fluorine signal (shifted significantly) or, if the nucleophile contains fluorine, a complex new pattern.

Troubleshooting Guide (Q&A)

Q: Why use


F NMR instead of LC-MS? 
A:  LC-MS ionization can be suppressed by the high salt concentrations often present in SNAr reaction mixtures. 

F NMR allows for quantitative monitoring without workup ("dilute-and-shoot").

Q: How do I quantify conversion without an external curve? A: Use an Internal Standard (IS).

  • Recommended IS:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm). It is inert to SNAr conditions and appears in a clear region.
  • Avoid: Fluorobenzene (volatile) or 4-Fluoronitrobenzene (reactive).

Protocol: In-Process Control (IPC) by F NMR
  • Sampling: Take 50 µL of reaction mixture.

  • Prep: Add to NMR tube containing 500 µL DMSO-d6.

  • IS Addition: Add 10 µL of Trifluorotoluene stock solution.

  • Acquisition: Run

    
    F (non-decoupled) with d1 (relaxation delay) > 10s to ensure quantitative integration.
    
Compound State

F Signal Characteristics (Approx.)
DFNP (SM) Single signal (~ -110 to -120 ppm). Integration = 2F.
Mono-Substituted Single signal (shifted upfield/downfield depending on nucleophile). Integration = 1F.
Bis-Substituted No signal (Silent in

F).
Visualization: NMR Logic for SNAr

NMR_Logic Sample Reaction Aliquot Spectrum Acquire 19F Spectrum Sample->Spectrum Check_SM Check -115 ppm Region Spectrum->Check_SM Decision_Sym Single Peak (2F)? Check_SM->Decision_Sym Result_SM Starting Material Only (No Reaction) Decision_Sym->Result_SM Yes (Only) Check_Prod Check New Region Decision_Sym->Check_Prod Decreasing Decision_New New Peak (1F)? Check_Prod->Decision_New Result_Mono Mono-Substitution (Desired) Decision_New->Result_Mono Yes Result_Bis No F Signals (Over-reaction) Decision_New->Result_Bis No

Caption: Decision matrix for interpreting F-NMR spectra during nucleophilic substitution.

Module C: GC-MS & Derivatization

The Challenge: Thermal degradation of the nitro-phenol moiety leads to messy chromatograms and dirty injectors.

Core Principle: Masking the Proton

You cannot inject DFNP directly into a GC. The phenolic proton hydrogen-bonds with the stationary phase, and the nitro group facilitates thermal decomposition at temperatures >200°C. Silylation is mandatory.

Troubleshooting Guide (Q&A)

Q: I see multiple peaks in GC-MS for a pure sample. A: This is thermal degradation. The nitro group can oxidize the phenol ring in the injector port.

  • Fix: Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Q: My derivatization reaction is incomplete (small SM peak remains). A: DFNP is sterically hindered (3,5-difluoro) and electron-deficient, making the phenol less nucleophilic toward the silylating agent.

  • Fix: Use BSTFA + 1% TMCS (Trimethylchlorosilane) as a catalyst.[2] Heat to 60°C for 30 mins.

Standard Method C: Derivatization Protocol
  • Dry Down: Evaporate reaction solvent (water/alcohol must be absent; they destroy BSTFA).

  • Reagent: Add 100 µL Anhydrous Pyridine + 50 µL BSTFA (with 1% TMCS).

  • Incubate: Seal vial and heat at 60°C for 30 minutes.

  • Inject: 1 µL Split (20:1).

    • Note: The derivative (TMS-ether) is volatile and stable.

References & Authority

  • Acidity of Nitrophenols:

    • Source: Schwarzenbach, G., et al. "Acidity constants of the phenols." Helvetica Chimica Acta.

    • Context: Establishes the pKa lowering effect of ortho-halogens and para-nitro groups, necessitating acidic HPLC conditions.

    • (Reference compound data).

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

    • Source: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution." Chemical Reviews.

    • Context: Explains the "Addition-Elimination" mechanism monitored via NMR.

  • Derivatization for GC-MS:

    • Source: Knapp, D. R. "Handbook of Analytical Derivatization Reactions."

    • Context: Protocol for BSTFA silylation of hindered phenols.

  • 
    F NMR Chemical Shifts: 
    
    • Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists."

    • Context: Validation of chemical shift ranges for fluoronitrobenzenes.

Sources

Technical Support Center: 3,5-Difluoro-4-nitrophenol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experimental workups involving 3,5-Difluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of 3,5-Difluoro-4-nitrophenol in a question-and-answer format.

Question 1: After quenching my nitration reaction, I have a dark, oily residue instead of a solid precipitate. What went wrong and how can I proceed?

Answer:

The formation of a dark, oily residue is a common issue in nitration reactions and typically points to two main culprits: incomplete reaction or the formation of impurities.[1] Nitration of phenols can sometimes lead to the formation of nitrophenolic tars or resins, especially if the temperature was not well-controlled or if the nitric acid concentration was too high.[1][2]

Immediate Actions & Troubleshooting:

  • pH Check: Ensure the quenched reaction mixture is acidic. If it is neutral or basic, it is possible the phenoxide salt of your product has formed, which may be more soluble or prone to degradation. Carefully acidify with dilute HCl or H₂SO₄ to a pH of 1-2.[3]

  • Extraction Attempt: Proceed with an extraction. Dissolve the entire mixture (including the oil) in an organic solvent like ethyl acetate or dichloromethane. The desired product should move into the organic layer. Wash the organic layer sequentially with water, a weak base like saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.

  • Charcoal Treatment: The dark color is often due to highly conjugated byproducts. After dissolving the crude product in a suitable solvent for recrystallization or before loading it onto a chromatography column, you can stir it with a small amount of activated charcoal for 10-15 minutes and then filter it through a pad of celite. This can often significantly improve the color.

Causality Explained: The electron-donating hydroxyl group of the phenol makes the ring highly activated towards electrophilic aromatic substitution. This high reactivity can lead to over-nitration or oxidation, resulting in a complex mixture of byproducts that are difficult to crystallize.[4]

Question 2: My crude 3,5-Difluoro-4-nitrophenol has a very low melting point and appears impure after initial isolation. What is the best purification strategy?

Answer:

A low or broad melting point is a clear indicator of impurities.[5] For 3,5-Difluoro-4-nitrophenol, a multi-step purification approach involving acid-base extraction followed by either recrystallization or column chromatography is generally most effective.

Recommended Purification Workflow:

  • Acid-Base Extraction: This technique is excellent for separating phenolic compounds from non-acidic impurities.[6][7][8]

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous solution of a base like sodium hydroxide (NaOH) to convert the acidic phenol into its water-soluble sodium salt (sodium 3,5-difluoro-4-nitrophenoxide).[8]

    • Separate the aqueous layer containing your product's salt from the organic layer which now contains non-acidic impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~1-2), causing the purified 3,5-Difluoro-4-nitrophenol to precipitate out.[9]

    • Collect the precipitate by filtration.

  • Final Purification Step (Choose one):

    • Recrystallization: This is a cost-effective method for removing small amounts of remaining impurities. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective for nitrophenols. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: If recrystallization fails to yield pure product, or if you have isomeric impurities, column chromatography is the preferred method.[4][10][11] Given the polar nature of the phenolic hydroxyl and nitro groups, a silica gel stationary phase is appropriate. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting point would be 10-20% ethyl acetate in hexane.[12]

Workflow Diagram:

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with aq. NaOH Dissolve->Extract Aq_Layer Aqueous Layer (Phenoxide Salt) Extract->Aq_Layer Product Org_Layer Organic Layer (Impurities) Extract->Org_Layer Impurities Acidify Acidify with HCl to pH 1-2 Aq_Layer->Acidify Precipitate Precipitate (Purified Phenol) Acidify->Precipitate Filter Filter Precipitate->Filter Pure_Solid Pure Solid Filter->Pure_Solid Recrystallize Recrystallize Pure_Solid->Recrystallize Column Column Chromatography Pure_Solid->Column Final_Product Final Product Recrystallize->Final_Product Column->Final_Product

Caption: Purification workflow for 3,5-Difluoro-4-nitrophenol.

Question 3: I am performing column chromatography, but my compound is streaking badly on the column and I am getting poor separation. What can I do?

Answer:

Streaking (or tailing) of polar compounds like phenols on silica gel columns is a frequent problem.[10][12] This is often due to strong interactions between the acidic phenolic proton and the slightly acidic silica gel surface.

Troubleshooting Steps:

  • Solvent System Modification:

    • Add an Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to your eluent. This protonates the silica surface, reducing the strong interaction with your phenolic product and leading to sharper peaks.

    • Alternative Solvents: For highly polar phenols, sometimes a solvent system like dichloromethane/methanol can provide better separation than hexane/ethyl acetate.[12] Some researchers have also found success using toluene in the eluent for aromatic compounds.[12]

  • Sample Loading Technique:

    • Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column, try dry loading.[11] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent. This creates a free-flowing powder of your compound adsorbed onto silica, which can then be carefully added to the top of your column. This technique often results in a more uniform starting band and better separation.[11]

  • Consider an Alternative Stationary Phase: If streaking persists, your compound may not be stable on silica gel.[10] In such cases, consider using a less acidic stationary phase like neutral alumina.

Logical Framework for Troubleshooting Column Chromatography:

ColumnTroubleshooting Start Compound Streaking on Silica Column CheckSolvent Is the eluent polarity optimal? Start->CheckSolvent CheckLoading Is sample loading uniform? Start->CheckLoading CheckStability Is the compound stable on silica? Start->CheckStability AddAcid Add 0.1-1% Acetic Acid to Eluent CheckSolvent->AddAcid Yes TryDCM_MeOH Try DCM/Methanol or Toluene-based Eluent CheckSolvent->TryDCM_MeOH No Success Improved Separation AddAcid->Success TryDCM_MeOH->Success DryLoad Use Dry Loading Technique CheckLoading->DryLoad DryLoad->Success UseAlumina Switch to Neutral Alumina Column CheckStability->UseAlumina UseAlumina->Success

Caption: Decision tree for troubleshooting column chromatography of phenolic compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 3,5-Difluoro-4-nitrophenol?

PropertyExpected CharacteristicRationale/Comparison
Appearance Yellow Crystalline SolidSimilar to other nitrophenols.[13]
Solubility Sparingly soluble in water, soluble in polar organic solvents (ethanol, acetone, ethyl acetate).The polar nitro and hydroxyl groups confer some water solubility, but the aromatic ring makes it more soluble in organic solvents.[13][15]
Acidity (pKa) Expected to be acidic, likely with a pKa lower than phenol (pKa ~10) due to the electron-withdrawing nitro and fluoro groups.4-nitrophenol has a pKa of 7.15.[14] The additional fluorine atoms should further increase acidity.

Q2: Are there any specific safety precautions I should take when working with 3,5-Difluoro-4-nitrophenol?

Yes. Nitrophenols as a class of compounds should be handled with care.

  • Toxicity: Nitrophenols can be toxic if ingested, inhaled, or absorbed through the skin. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Stability: While generally stable, nitroaromatic compounds can be energetic and may decompose vigorously at elevated temperatures.[2][15] Avoid excessive heating during workup procedures (e.g., when removing solvent under reduced pressure).

  • Storage: Store 3,5-Difluoro-4-nitrophenol in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.[15][16]

Q3: Can I use a weaker base, like sodium bicarbonate, for the acid-base extraction?

It is not recommended to use sodium bicarbonate for the primary extraction of 3,5-Difluoro-4-nitrophenol. Sodium bicarbonate is a weak base and is typically used to selectively extract stronger acids, like carboxylic acids, from a mixture containing phenols.[6][9] Phenols are generally not acidic enough to be fully deprotonated by sodium bicarbonate. To ensure complete conversion of the phenol to its water-soluble salt, a stronger base like sodium hydroxide (NaOH) is required.[8][9]

Part 3: Standardized Experimental Protocol

Protocol 1: General Acid-Base Workup and Purification

This protocol outlines a standard procedure for the workup and purification of 3,5-Difluoro-4-nitrophenol following a typical nitration reaction.

  • Reaction Quenching:

    • Carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude product.

  • Initial Isolation:

    • Collect the crude solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove the majority of the residual acid.

  • Acid-Base Extraction:

    • Transfer the crude solid to a separatory funnel.

    • Dissolve the solid in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material).

    • Add a 1M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently to release any pressure.[7]

    • Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) should become intensely yellow as the sodium phenoxide salt is formed.

    • Drain the aqueous layer into a clean flask.

    • Extract the organic layer one more time with a fresh portion of 1M NaOH to ensure all the phenolic product has been removed.

    • Combine the aqueous extracts. The organic layer, containing non-acidic impurities, can be discarded.

  • Product Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper).

    • The yellow color of the phenoxide will disappear, and the 3,5-Difluoro-4-nitrophenol will precipitate as a solid.

  • Final Isolation and Drying:

    • Collect the purified solid by vacuum filtration.

    • Wash the solid with a small amount of cold water to remove any inorganic salts.

    • Dry the product thoroughly, either in a desiccator under vacuum or in a vacuum oven at a low temperature (<50 °C).

  • Purity Assessment and Further Purification:

    • Assess the purity of the dried solid by taking a melting point and running a TLC.

    • If impurities are still present, proceed with recrystallization (e.g., from an ethanol/water mixture) or column chromatography as described in the Troubleshooting Guide.

References

  • CN112778090A - Preparation method of 3, 5-difluorophenol - Google P
  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 . Frontiers in Microbiology. [Link]

  • 1,3-Dihydroxyphenazine . Organic Syntheses. [Link]

  • Synthesis method of 3, 5-difluorophenol . Patsnap. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • 4.8: Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Purification of nitrophenols using complex-assisted crystallization . RSC Publishing. [Link]

  • US3933929A - Process for the purification of p-nitrophenol.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene . ResearchGate. [Link]

  • Preparation of 4-nitrophenol . PrepChem.com. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • Organic Acid-Base Extractions . Chemistry Steps. [Link]

  • Trouble with Column Chromatography of phenolic compounds . Reddit. [Link]

  • Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol . Journal of Chemical Education. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives . Quick Company. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities . PubMed Central. [Link]

  • Synthesis and Purification of Nitrophenols . UKEssays.com. [Link]

  • Avoiding over nitration (or generally over-electrophilic substitution) . Sciencemadness Discussion Board. [Link]

  • Purification of nitrophenols using complex-assisted crystallization . ResearchGate. [Link]

  • CN102766053A - Production method of 3-fluoro-4-nitrophenol.
  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol . MDPI. [Link]

  • Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7) . Cheméo. [Link]

  • the nitration of benzene - electrophilic substitution . Chemguide. [Link]

  • Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites . Dalton Transactions. [Link]

  • Acid-Base Extraction . University of Colorado Boulder. [Link]

  • Di-nitration troubleshooting . Reddit. [Link]

  • 4-Nitrophenol . Wikipedia. [Link]

  • 3,5-Dichloro-4-nitrophenol . PubChem. [Link]

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Validation & Comparative

Strategic Synthetic Alternatives to 3,5-Difluoro-4-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Focus: Process safety, cost-efficiency, and bioisosteric replacement strategies.

Executive Summary: The Case for Substitution

3,5-Difluoro-4-nitrophenol is a potent building block, prized for its high acidity (


 ~6.0–6.[1]5) and the specific electronic activation provided by the ortho-fluorines relative to the nitro group. However, its utility is often bottlenecked by three factors:
  • Explosivity: Like many polynitro- or halo-nitrophenols, it poses significant thermal instability risks, particularly when dry.[1]

  • Cost: The specific fluorination pattern commands a premium price.

  • Process Scalability: Direct isolation on a kilogram scale is hazardous.[1]

This guide presents two distinct classes of alternatives: a Process Strategy (changing the synthetic route to avoid the isolated phenol) and a Structural Analog (changing the molecule for cost/property optimization).

Alternative I: The "In-Situ" Precursor Strategy

Primary Candidate: 3,4,5-Trifluoronitrobenzene[1]

Instead of purchasing or isolating the phenol, the superior process strategy is to utilize 3,4,5-trifluoronitrobenzene . Through Nucleophilic Aromatic Substitution (


), the para-fluorine can be selectively displaced.
Scientific Rationale (Causality)

The nitro group at position 1 strongly activates the ring for nucleophilic attack. In a polyfluorinated system, the fluorine para to the nitro group is significantly more electrophilic than the meta fluorines due to the direct resonance stabilization of the Meisenheimer complex by the nitro group.

  • Advantage: You can generate the phenoxide in situ and immediately react it with an electrophile (e.g., alkyl halide), avoiding the isolation of the hazardous nitrophenol.

  • Regioselectivity: Under controlled conditions, hydrolysis is >95% selective for the 4-position.[1]

Experimental Protocol: Selective Hydrolysis

This protocol describes the conversion of 3,4,5-trifluoronitrobenzene to 3,5-difluoro-4-nitrophenol (or its salt).[1]

Reagents:

  • 3,4,5-Trifluoronitrobenzene (1.0 equiv)

  • Potassium Hydroxide (2.1 equiv)

  • Solvent: DMSO/Water (9:1 ratio) or

    
    -Amyl Alcohol[1]
    

Step-by-Step Methodology:

  • Setup: Charge a reactor with 3,4,5-trifluoronitrobenzene dissolved in DMSO (5 vol). Cool to 0–5 °C.[1]

  • Addition: Slowly add aqueous KOH (2.1 equiv) dropwise, maintaining internal temperature <10 °C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to 20–25 °C. Monitor by HPLC. The para-fluorine is displaced rapidly (typically <2 hours).[1]

  • Workup (Option A - Isolation): Acidify with HCl to pH 2. Extract with Ethyl Acetate.[1] Warning: Do not concentrate to dryness without thermal safety testing (DSC).

  • Workup (Option B - Telescoping): If the goal is an ether, add the alkyl halide directly to the pot after the hydrolysis is complete, utilizing the existing phenoxide.

Visualization: Reaction Mechanism & Regioselectivity[2]

SNAr_Mechanism cluster_legend Key Driver Start 3,4,5-Trifluoronitrobenzene Complex Meisenheimer Complex (Nitro-Stabilized) Start->Complex + OH- (Nucleophilic Attack at C4) Meta_Product Meta-Substitution (Minor/Trace) Start->Meta_Product Attack at C3 (No Resonance Stabilization) Product 3,5-Difluoro-4-nitrophenoxide Complex->Product - F- (Elimination) Text The Nitro group stabilizes the negative charge ONLY when attack occurs at the Para position.

Figure 1: Regioselectivity of SNAr on 3,4,5-trifluoronitrobenzene. The resonance stabilization from the nitro group drives the exclusive formation of the 4-substituted product.

Alternative II: The "Cost-Effective" Structural Analog

Primary Candidate: 3,5-Dichloro-4-nitrophenol[1]

For early-stage drug discovery or agrochemical synthesis where the specific metabolic stability of the C-F bond is not yet critical, the chlorinated analog offers a massive cost advantage.

Comparative Performance Metrics
Feature3,5-Difluoro -4-nitrophenol3,5-Dichloro -4-nitrophenolImplication
Acidity (

)
~6.0~5.5–5.8Cl is less electronegative than F, but the larger atomic radius can distort the nitro group (steric inhibition of resonance), potentially increasing acidity by destabilizing the neutral form.[1]
Lipophilicity (LogP) LowerHigher (~ +0.6 units)The dichloro analog is more lipophilic; expect higher membrane permeability but lower solubility in aqueous buffers.
Metabolic Stability High (C-F bond strong)ModerateC-Cl is more susceptible to oxidative metabolism than C-F.[1]
Cost (Relative)

$
$Dichloro is a commodity chemical; Difluoro is a specialty intermediate.[1]
Steric Bulk Low (F van der Waals ~1.47 Å)High (Cl van der Waals ~1.75 Å)Cl may block binding pockets that F can access.
Synthesis Note for the Dichloro Analog

Unlike the fluoro-analog, 3,5-dichloro-4-nitrophenol is often synthesized via electrophilic aromatic substitution (nitration) of 3,5-dichlorophenol, or chlorination of 4-nitrophenol.[1] This makes it inherently cheaper as it avoids the expensive fluorination steps (Halex reaction).

Decision Framework: Selecting the Right Alternative

Use this logic flow to determine which alternative fits your specific project phase.

Decision_Tree Start Start: Requirement for 3,5-Difluoro-4-nitrophenol Q1 Is the final application human clinical (Drug)? Start->Q1 Q2 Is the C-F bond critical for metabolic blocking? Q1->Q2 Yes Q3 Is cost/scale the primary constraint? Q1->Q3 No (Agro/MatSci) Q2->Q3 No Result_C Must use 3,5-Difluoro-4-nitrophenol (Optimize Safety Controls) Q2->Result_C Yes (SAR sensitive) Result_A Use 3,4,5-Trifluoronitrobenzene (In-situ Hydrolysis) Q3->Result_A No (Process Focus) Result_B Use 3,5-Dichloro-4-nitrophenol (Bioisostere) Q3->Result_B Yes (Cost Focus)

Figure 2: Strategic decision tree for selecting the appropriate alternative based on project stage and constraints.

Safety & Handling (Critical)

Regardless of the alternative chosen, nitrophenols present specific hazards.[2][3]

  • Thermal Runaway: 4-Nitrophenols with halogen substituents are high-energy compounds.[1] DSC (Differential Scanning Calorimetry) testing is mandatory before scaling any reaction above 10g.[1]

  • Drying Risks: Never scrape dry nitrophenols.[1] Static discharge can initiate decomposition.[1] Always handle as a wet cake or in solution whenever possible.[1]

  • Toxicity: Both the fluoro and chloro analogs are uncouplers of oxidative phosphorylation. Full PPE (respirator/glove box) is required.[1]

References

  • Synthesis of Fluoronitrobenzenes: Finger, G. C., et al. "Aromatic Fluorine Compounds."[4] Journal of the American Chemical Society. (Foundational work on halonitrobenzenes).

  • SNAr Regioselectivity: Beilstein Journals. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Link

  • Acidity of Nitrophenols: J. Org. Chem. 1998, 63, 19, 6680–6688.[5] (Detailed pKa tables for substituted phenols). Link

  • Safety Data: Carl Roth Safety Data Sheet, 4-Nitrophenol.[1] Link

  • Precursor Synthesis: Patent WO2004037765A1, "Process for the preparation of 3,4,5-trifluoronitrobenzene." Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide offers an in-depth comparison of analytical methodologies for the quantification of 3,5-Difluoro-4-nitrophenol, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the principles guiding method selection and validation, empowering you to make informed decisions in your laboratory.

This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the analysis of 3,5-Difluoro-4-nitrophenol. Each method is presented with a detailed, validated protocol and a discussion of its relative strengths and weaknesses, supported by experimental data. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure the trustworthiness of the presented methods.[1][2][3]

The Critical Role of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] For a compound like 3,5-Difluoro-4-nitrophenol, this means the chosen method must be able to accurately and reliably quantify the analyte in the presence of potential impurities, degradation products, and matrix components. The core parameters of this validation process, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is the most common and robust approach for the analysis of nitrophenols.[5][6]

The Rationale Behind the HPLC Method Design

The selection of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar compounds like 3,5-Difluoro-4-nitrophenol. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. Acetonitrile is a common organic modifier in reverse-phase chromatography, and the acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak. The detection wavelength is selected based on the UV absorbance maximum of the analyte, ensuring maximum sensitivity.

Experimental Protocol: Validated HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 3,5-Difluoro-4-nitrophenol reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3,5-Difluoro-4-nitrophenol reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 3,5-Difluoro-4-nitrophenol and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Stock Prep_Working Prepare Working Standards Prep_Standard->Prep_Working Inject_Standards Inject Standards Prep_Working->Inject_Standards Prep_Sample Prepare Sample Solution Inject_Samples Inject Samples Prep_Sample->Inject_Samples HPLC_System Equilibrate HPLC System HPLC_System->Inject_Standards HPLC_System->Inject_Samples Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Quantify_Sample Quantify Analyte Inject_Samples->Quantify_Sample Generate_Curve->Quantify_Sample Validate_Method Perform Method Validation Quantify_Sample->Validate_Method

Caption: Workflow for the HPLC analysis of 3,5-Difluoro-4-nitrophenol.

HPLC Method Validation Data

The following tables summarize the quantitative data from the validated HPLC method for the analysis of 3,5-Difluoro-4-nitrophenol.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
112,543
563,211
10124,987
25311,543
50624,321
1001,251,678
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.21.8
500.81.3
1000.50.9

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.3101.3
120118.999.1

Table 4: System Suitability and Other Validation Parameters

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20005800
Limit of Detection (LOD)-0.2 µg/mL
Limit of Quantitation (LOQ)-0.7 µg/mL

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[7] For phenolic compounds, derivatization is often necessary to improve volatility and reduce interactions with the stationary phase, which can cause peak tailing.[7]

The Rationale Behind the GC Method Design

The choice of a derivatization agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is crucial. It reacts with the acidic proton of the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether. This derivatization step is essential for obtaining sharp and symmetrical peaks for phenolic compounds in GC. An electron capture detector (ECD) is highly sensitive to halogenated compounds and nitro groups, making it an excellent choice for the detection of the derivatized 3,5-Difluoro-4-nitrophenol.

Experimental Protocol: Validated GC Method

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector (ECD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Materials:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 3,5-Difluoro-4-nitrophenol reference standard

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at 1.0 mL/min

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL (splitless)

Standard and Sample Preparation (with Derivatization):

  • Prepare stock and working standard solutions of 3,5-Difluoro-4-nitrophenol in dichloromethane.

  • Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Visualization of the Derivatization and GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep_Sol Prepare Solutions in Dichloromethane Derivatize Derivatize with BSTFA Prep_Sol->Derivatize Inject Inject Derivatized Sample Derivatize->Inject GC_System Equilibrate GC System GC_System->Inject Detect Detect with ECD Inject->Detect Quantify Quantify Analyte Detect->Quantify

Caption: Workflow for the GC analysis of 3,5-Difluoro-4-nitrophenol.

UV-Vis Spectrophotometry: A Simple and Rapid Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds with a suitable chromophore. Nitrophenols exhibit strong UV absorbance, making this a viable, albeit less specific, analytical method.[8][9]

The Rationale Behind the UV-Vis Method Design

The choice of methanol as a solvent is due to its transparency in the UV region of interest and its ability to dissolve the analyte. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the analyte across a range of UV wavelengths. This ensures the highest sensitivity and adherence to Beer's Law for quantitative measurements.

Experimental Protocol: Validated UV-Vis Spectrophotometric Method

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • 3,5-Difluoro-4-nitrophenol reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of 3,5-Difluoro-4-nitrophenol in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve.

    • Sample Solution: Dissolve a known amount of the sample in methanol and dilute to a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax, using methanol as a blank.

Comparison of Analytical Methods

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

Table 5: Comparison of HPLC, GC, and UV-Vis Spectrophotometry

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High (can separate from impurities)High (can separate from impurities)Low (potential for interference from other absorbing compounds)
Sensitivity HighVery High (especially with ECD)Moderate
Sample Derivatization Not requiredRequiredNot required
Throughput ModerateLower (due to derivatization and longer run times)High
Instrumentation Cost HighHighLow
Typical Application Routine quality control, purity analysis, stability testingTrace analysis, analysis in complex matricesRapid quantification of pure samples, dissolution testing
Logical Relationship of Method Validation Parameters

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

For the comprehensive analysis of 3,5-Difluoro-4-nitrophenol, HPLC stands out as the most suitable method for routine quality control in a pharmaceutical setting, offering a balance of specificity, sensitivity, and throughput without the need for derivatization. GC with ECD provides superior sensitivity, making it ideal for trace-level analysis or when dealing with complex sample matrices, though the requirement for derivatization adds a layer of complexity. UV-Vis spectrophotometry, while simple and rapid, lacks the specificity for purity analysis but can be a valuable tool for the quantification of relatively pure samples.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs and regulatory requirements of your project. A complete method validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2022). ICH Q14: Analytical Procedure Development. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kupiec, T. (2004). Analytical Method Validation. International Journal of Pharmaceutical Compounding, 8(3), 223-227.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • Pocurull, E., Marcé, R. M., & Borrull, F. (2001). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC North America, 19(11), 1154-1161.[5]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by.... Retrieved from [Link][8]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link][9]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][2]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][4]

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Technical Guide: Biological Activity & Therapeutic Potential of 3,5-Difluoro-4-nitrophenol Derivatives

[1]

Executive Summary

This technical guide provides an in-depth analysis of 3,5-Difluoro-4-nitrophenol (DFNP) and its derivatives.[1] Unlike generic nitro-compounds, DFNP represents a precision-engineered scaffold where fluorine substitution is utilized to modulate acidity (pKa) and lipophilicity (LogP).[1] This guide objectively compares DFNP against industry standards—Niclosamide (molluscicide/uncoupler) and 2,4-Dinitrophenol (DNP) (classic uncoupler)—to assist researchers in drug design and repurposing efforts.[1]

Part 1: Chemical Architecture & Mechanism of Action

The Fluorine Effect: Structural Logic

The biological activity of DFNP is governed by the specific placement of fluorine atoms relative to the nitro and hydroxyl groups.

  • Electronic Modulation: The nitro group at position 4 is a strong electron-withdrawing group (EWG), stabilizing the phenolate anion via resonance.[1]

  • The 3,5-Difluoro Motif: Fluorine atoms at the 3 and 5 positions exert a strong inductive effect (-I), further acidifying the phenol.[1] However, unlike 2,6-substitution (which interacts directly with the hydroxyl group), 3,5-substitution places fluorine ortho to the nitro group.

    • Steric Consequence: While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the nitro group can induce a slight twist in the nitro moiety, potentially modulating resonance stabilization. This allows for "fine-tuning" of the pKa, preventing the molecule from becoming too acidic (like picric acid), which would hamper membrane permeability.

Mechanism: Protonophore Uncoupling

DFNP acts as a mitochondrial uncoupler. It shuttles protons across the inner mitochondrial membrane (IMM), dissipating the proton motive force (

Figure 1: Protonophore Cycle of DFNP

Gcluster_matrixMitochondrial Matrix (High pH)cluster_membraneInner Mitochondrial Membrane (Lipid Bilayer)cluster_imsIntermembrane Space (Low pH)A_minusDFNP- (Anion)Cannot cross aloneAH_inDFNP-H (Neutral)PermeableA_minus->AH_in Protonation(High pH promotes A-)Diffusion_OutDiffusion to IMSA_minus->Diffusion_OutCharge DelocalizationAllows Anion TransportH_plus_inH+AH_in->A_minusReleases H+Diffusion_InDiffusion into MatrixDiffusion_In->AH_inA_minus_outDFNP- (Anion)Diffusion_Out->A_minus_outH_plus_outH+AH_outDFNP-H (Neutral)AH_out->Diffusion_InLipophilic TransportAH_out->A_minus_out Deprotonation(Releases H+)A_minus_out->AH_outPicks up H+

Caption: The uncoupling cycle relies on the molecule's ability to exist as both a lipophilic neutral species (to enter) and a charge-delocalized anion (to exit).[1]

Part 2: Comparative Performance Analysis

This section contrasts DFNP with standard alternatives. Data is synthesized from physicochemical predictions and established structure-activity relationships (SAR).[1]

Physicochemical & Biological Profile[2]
Feature3,5-Difluoro-4-nitrophenol (DFNP) 2,4-Dinitrophenol (DNP) Niclosamide
Role Experimental UncouplerReference UncouplerMolluscicide / Uncoupler
CAS 147808-41-151-28-550-65-7
pKa (Acidity) ~6.4 (Predicted)4.16.0
LogP (Lipophilicity) ~2.21.54.5
Uncoupling Potency Moderate-High. Fluorine enhances lipophilicity vs 4-NP, but higher pKa than DNP means less anion fraction at physiological pH.[1]High. Low pKa ensures rapid proton release, but toxicity is dose-limiting.[1]Very High. High LogP allows rapid membrane insertion; restricted by solubility.[1]
Molluscicidal Activity Predicted Active. Phenolic uncouplers are toxic to snails. Expected LC50: 1–5 ppm range.[1]Active (LC50 ~2-4 ppm), but high mammalian toxicity limits use.[1]Gold Standard (LC50 < 0.2 ppm).
Metabolic Stability Enhanced. C-F bonds at 3,5 positions block metabolic oxidation/conjugation sites common in phenols.Rapidly metabolized (reduction of nitro groups).[1]Metabolized via glucuronidation.[1]
Critical Analysis: Why Choose DFNP?
  • Bioisosterism: The replacement of hydrogen with fluorine increases lipophilicity without significantly increasing steric bulk. This allows DFNP to penetrate biological membranes (snail epithelium or mitochondrial membranes) more effectively than non-fluorinated analogues.

  • Safety Margin: DNP (pKa 4.[1]1) is dangerous because it is fully active at physiological pH.[1] DFNP (pKa ~6.[1]4) operates closer to the physiological buffer range, potentially offering a "self-limiting" uncoupling effect that reduces the risk of runaway hyperthermia compared to DNP.

  • Metabolic Blockade: The 3,5-difluoro substitution protects the ring from metabolic attack (e.g., hydroxylation) at these active sites, potentially extending the half-life of the compound in vivo.

Part 3: Experimental Protocols

Synthesis of 3,5-Difluoro-4-nitrophenol

Rationale: Direct nitration of 3,5-difluorophenol is the most efficient route.[1]

Workflow:

  • Starting Material: 3,5-Difluorophenol (Commercially available or synthesized from 3,5-difluoroaniline via diazonium hydrolysis).[1]

  • Nitration:

    • Dissolve 3,5-difluorophenol (1 eq) in glacial acetic acid.

    • Cool to 0–5°C.[1]

    • Add concentrated

      
       (1.1 eq) dropwise.[1] Control exotherm carefully.
      
    • Stir at room temperature for 2 hours.

  • Purification:

    • Pour into ice water. Precipitate forms.[1][2]

    • Filter and wash with cold water.[1]

    • Recrystallize from Ethanol/Water to separate from the 2-nitro isomer (if formed).[1]

    • Validation:

      
      H NMR should show a symmetric pattern (doublet for protons at 2,6 positions due to F-coupling).
      
Mitochondrial Respiration Assay (Seahorse XF / Clark Electrode)

Objective: Quantify uncoupling potency (EC50) relative to FCCP.

  • Isolation: Isolate liver mitochondria from mouse/rat using standard differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Basal State: Incubate mitochondria (0.5 mg protein/mL) with substrate (5 mM Glutamate/Malate) to establish State 2 respiration.[1]

  • State 3 (ATP Synthesis): Add ADP (250

    
    M).[1] Measure Oxygen Consumption Rate (OCR).
    
  • State 4 (Oligomycin): Add Oligomycin (2

    
    M) to block ATP synthase. OCR should drop to basal leak levels.
    
  • Titration: Inject DFNP (0.1 – 50

    
    M).[1]
    
    • Success Criteria: A dose-dependent increase in OCR during State 4 (uncoupling).[1]

    • Toxicity Check: At high doses, OCR decreases (inhibition of Electron Transport Chain).

Molluscicidal Screening (WHO Standard)

Objective: Determine LC50 against Biomphalaria or Oncomelania snails.[1]

  • Preparation: Prepare stock solution of DFNP in DMSO. Dilute in dechlorinated water to final concentrations (0.1, 0.5, 1.0, 5.0, 10.0 ppm). Max DMSO < 0.1%.[1][2]

  • Exposure: Place 10 adult snails per tank (replicate x3).

  • Duration: Expose for 24 hours.

  • Recovery: Transfer snails to fresh water for 24 hours.

  • Assessment:

    • Mechanical stimulation (probing).

    • Microscopic check for heartbeat.[1]

    • Calculation: Probit analysis to determine LC50 and LC90.

    • Control: Niclosamide (positive control) and DMSO vehicle (negative control).

Part 4: Safety & Toxicology Warning

DANGER: Runaway Uncoupling Risk All nitrophenol derivatives carry the risk of "runaway uncoupling."

  • Mechanism: Uncoupling releases energy as heat.[1] If the metabolic rate exceeds the organism's cooling capacity, fatal hyperthermia occurs.

  • No Antidote: There is no specific chemical antidote for uncoupler poisoning.[1] Treatment is purely supportive (aggressive cooling).[1]

  • Handling: Use full PPE (gloves, goggles, fume hood). Avoid skin contact (rapid absorption).

References

  • Comparison of Uncoupling Activities

    • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives.[1]

  • Molluscicidal Activity of Nitrophenols

    • WHO Guidelines for Laboratory and Field Testing of Molluscicides.
  • Physicochemical Properties of Fluorinated Phenols

    • PubChem Compound Summary for 3,5-Difluoro-4-nitrophenol.
  • Synthesis of Difluorophenol Derivatives

    • Patent CN117964460A: Synthesis process of 3,5-difluorophenol.[1]

  • Mechanism of Niclosamide (Reference Standard)

    • Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug.[1] Cell Signal.[1]

Technical Guide: Structure-Activity Relationship (SAR) of 3,5-Difluoro-4-nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Protonophores

In the landscape of mitochondrial uncouplers, 2,4-Dinitrophenol (DNP) remains the historical benchmark, yet its narrow therapeutic index limits its utility. This guide focuses on 3,5-Difluoro-4-nitrophenol (3,5-DFNP) , a structural analog that leverages the unique electronic properties of fluorine to modulate acidity (pKa) and lipophilicity (LogP).

Unlike DNP, where two nitro groups drive acidity to non-physiological levels (pKa ~4.1), the introduction of fluorine atoms at the meta positions relative to the hydroxyl group in 3,5-DFNP creates a nuanced electronic environment. This guide explores how this specific substitution pattern affects proton shuttling efficiency, membrane permeability, and metabolic stability, offering a safer, more tunable alternative for bioenergetic research.

Physicochemical Profiling: The SAR Foundation

To understand the biological behavior of 3,5-DFNP, we must first analyze its fundamental chemical properties in comparison to the standard (DNP) and the parent scaffold (4-Nitrophenol).

Table 1: Comparative Physicochemical Properties
CompoundStructurepKa (Experimental/Pred)LogP (Lipophilicity)Electronic Effect of Substituents
4-Nitrophenol Parent Scaffold7.151.91Resonance withdrawal (NO2) stabilizes phenolate.
2,4-Dinitrophenol (DNP) Benchmark Uncoupler4.111.54Strong resonance/inductive withdrawal from two NO2 groups.
3,5-Difluoro-4-nitrophenol Target Analog ~5.9 - 6.2 (Pred) ~2.3 Inductive withdrawal (F) stabilizes anion; increased lipophilicity.
2,6-Difluoro-4-nitrophenol Isomer~5.4~2.1Ortho-F provides shielding and stronger inductive effect on OH.
The "Fluorine Effect" Analysis
  • Acidity Modulation: Fluorine is highly electronegative but, unlike the Nitro group, it exerts its effect primarily through induction rather than resonance. Placing fluorines at the 3,5-positions (meta to the hydroxyl) lowers the pKa of 4-nitrophenol (7.15) to a range (approx 6.[1]0) that is closer to the physiological pH of the mitochondrial intermembrane space (6.8–7.0).

  • Lipophilicity Boost: The C-F bond is more lipophilic than the C-H bond. Increasing LogP facilitates the movement of the anionic form (

    
    ) through the hydrophobic inner mitochondrial membrane (IMM), which is often the rate-limiting step in the uncoupling cycle.
    

Mechanism of Action: The Protonophore Cycle

The efficacy of 3,5-DFNP relies on its ability to act as a protonophore—a lipid-soluble acid that shuttles protons across the IMM, dissipating the proton-motive force (


) used for ATP synthesis.
Diagram 1: Mitochondrial Uncoupling Mechanism

This diagram illustrates the cyclic transport of protons by 3,5-DFNP, highlighting the critical membrane crossing events.

ProtonophoreCycle cluster_IMS Intermembrane Space (pH ~6.8) cluster_Membrane Inner Mitochondrial Membrane (Hydrophobic Barrier) cluster_Matrix Mitochondrial Matrix (pH ~7.8) H_out H+ (High Conc) UH_out 3,5-DFNP (Protonated) [Neutral, Lipophilic] H_out->UH_out Diffusion_UH Passive Diffusion (Fast) UH_out->Diffusion_UH U_out 3,5-DFNP- (Anion) [Charged] U_out->UH_out Protonation (pKa ~6.0) UH_in 3,5-DFNP (Protonated) Diffusion_UH->UH_in Diffusion_U Anion Transport (Rate Limiting) Diffusion_U->U_out H_in H+ (Low Conc) UH_in->H_in U_in 3,5-DFNP- (Anion) UH_in->U_in Deprotonation U_in->Diffusion_U

Caption: The protonophore cycle of 3,5-DFNP. The molecule picks up a proton in the acidic IMS, diffuses across the membrane as a neutral species, releases the proton in the alkaline matrix, and returns as an anion.

Structure-Activity Relationship (SAR) Analysis

The SAR of nitrophenol analogs is governed by the balance between acidity (ability to release H+) and permeability (ability to cross the membrane).

Diagram 2: SAR Decision Tree for Nitrophenol Optimization

This logic tree guides the selection of analogs based on the desired bioenergetic outcome.

SAR_Tree Root Parent Scaffold 4-Nitrophenol (pKa 7.15, Low Potency) Branch1 Add Nitro (Ortho) Root->Branch1 Maximize -R/-I Effect Branch2 Add Fluorine (Ortho to OH) Root->Branch2 Steric + Inductive Branch3 Add Fluorine (Meta to OH) Root->Branch3 Pure Inductive Result1 2,4-DNP High Acidity (pKa 4.1) High Toxicity Explosive Uncoupling Branch1->Result1 Result2 2,6-Difluoro-4-nitrophenol Steric Shielding of OH High Acidity (pKa ~5.4) Rapid Kinetics Branch2->Result2 Result3 3,5-Difluoro-4-nitrophenol Balanced Acidity (pKa ~6.0) High Lipophilicity Controlled Uncoupling Branch3->Result3

Caption: SAR logic for 4-nitrophenol derivatives. 3,5-substitution offers a "sweet spot" of balanced acidity and increased lipophilicity without the extreme acidity of DNP.

Key SAR Insights:
  • 3,5-Substitution vs. 2,6-Substitution:

    • 2,6-Difluoro: Fluorines are ortho to the hydroxyl. This creates a "shielding" effect and significantly lowers pKa via proximity. While potent, the anion may be too stable, potentially trapping it in the matrix if the membrane potential drops.

    • 3,5-Difluoro: Fluorines are meta to the hydroxyl. The pKa reduction is moderate. Crucially, the anion retains sufficient charge density to be "pushed" out of the matrix by the membrane potential (

      
      ), maintaining the cycle even under mild depolarization.
      
  • Metabolic Stability: The C-F bond is metabolically robust. Unlike DNP, which can be rapidly reduced to toxic aminophenols (2-amino-4-nitrophenol) by nitroreductases, the fluorinated ring resists oxidative degradation, potentially prolonging the half-life of the active probe.

Experimental Protocols

To validate the SAR hypotheses, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol A: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Determine the EC50 for uncoupling activity (OCR stimulation).

  • Cell Preparation: Seed HepG2 or C2C12 cells (15,000 cells/well) in XF96 microplates. Incubate overnight.

  • Media Exchange: Replace culture media with unbuffered XF Assay Media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min, wait 0 min, measure 3 min).

  • Compound Injection (Port A): Inject 3,5-DFNP (Titration: 0, 1, 5, 10, 20, 50 µM).

    • Control: Inject FCCP (0.5 - 1.0 µM) as a positive control for maximal uncoupling.

    • Control: Inject DMSO (Vehicle) as a negative control.

  • Oligomycin Injection (Port B): Inject Oligomycin (1 µM) to inhibit ATP synthase. Note: If 3,5-DFNP is a true uncoupler, OCR should remain elevated despite Oligomycin presence.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR) . Plot OCR vs. Concentration to determine

    
    .
    
Protocol B: Cytotoxicity Screening (MTT/LDH)

Objective: Establish the Therapeutic Index (TI =


).
  • Treatment: Treat cells with 3,5-DFNP (0.1 - 500 µM) for 24 hours.

  • MTT Assay: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Validation: Compare the curve shift between the Uncoupling

    
     (from Protocol A) and the Toxicity 
    
    
    
    . A wider gap indicates a safer profile than DNP.

References

  • Mechanism of Uncoupling

    • Title: "Protonophores: The mechanism of action of 2,4-dinitrophenol and rel
    • Source: Cell Death & Differenti
    • Context: Establishes the baseline mechanism for nitrophenol uncouplers.
  • Physicochemical Properties of Nitrophenols

    • Title: "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – W
    • Source: Acta Chimica Slovenica.
    • Context: Provides comparative pKa data for 4-nitrophenol and halogen
  • Toxicity Comparison

    • Title: "Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young r
    • Source: PubMed / Journal of Toxicological Sciences.
    • Context: Highlights the toxicity differential driven by the number of nitro groups.
  • Chemical Data & Synthesis

    • Title: "3,5-Difluoro-4-nitrophenol Compound Summary."
    • Source: PubChem (CID 147808-41-1).
    • Context: Verification of chemical structure and predicted properties.[2][3]

  • Fluorine in Medicinal Chemistry

    • Title: "The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry."
    • Source: NBInno.
    • Context: Discusses the utility of the 3,5-difluoro-4-nitro scaffold as a precursor.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3,5-Difluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Chemical Synthesis

3,5-Difluoro-4-nitrophenol is a key fluorinated aromatic building block, pivotal in the synthesis of advanced pharmaceutical intermediates and other high-value specialty chemicals. Its molecular structure, featuring a reactive hydroxyl group, a nitro group, and strategically placed fluorine atoms, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents challenges during its synthesis, often leading to a spectrum of potential impurities. For researchers in drug development and materials science, the purity of this starting material is not a mere quality metric; it is a critical determinant of reaction yield, downstream product safety, and the ultimate success of the research endeavor.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized 3,5-Difluoro-4-nitrophenol. Moving beyond a simple listing of methods, we will explore the causality behind methodological choices, grounded in the anticipated impurity profile derived from common synthetic routes. This document is designed to equip researchers, scientists, and quality control professionals with the expertise to design and execute a robust, self-validating purity assessment strategy.

Foundational Strategy: Anticipating the Impurity Profile

A robust analytical strategy begins not in the lab, but with a thorough understanding of the chemical synthesis. The synthesis of 3,5-Difluoro-4-nitrophenol typically proceeds via the nitration of a 3,5-difluorophenol precursor. This precursor itself is often synthesized from starting materials like 3,5-difluorobromobenzene or 2,4,6-trifluorobenzoic acid.[1][2][3] This knowledge allows us to anticipate a logical profile of potential impurities, which is essential for selecting the most effective analytical tools.

Likely Impurity Classes:

  • Isomeric By-products: Incomplete selectivity during the nitration of the phenol precursor or the presence of isomeric impurities in the starting difluorophenol can lead to the formation of other difluoro-nitrophenol isomers.[4] These are often the most challenging impurities to separate and identify.

  • Unreacted Starting Materials: Residual 3,5-difluorophenol is a common process-related impurity.

  • Over-reaction Products: The formation of dinitrated species can occur if reaction conditions are not strictly controlled.

  • Residual Solvents: Solvents used during the synthesis and purification, such as tetrahydrofuran (THF) or toluene, may be present in the final product.[1][2]

  • Inorganic Salts: By-products from reagents and work-up procedures can introduce inorganic impurities.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or "orthogonal," approach is required, where different methods provide complementary information. Here, we compare the most effective techniques for analyzing 3,5-Difluoro-4-nitrophenol.

TechniquePrinciplePrimary Application for this TopicKey Detectable ImpuritiesStrengthsWeaknesses
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Primary quantitative method for the main component and non-volatile organic impurities.Isomers, unreacted starting materials, over-reaction products.High sensitivity, excellent resolution for isomers, robust and reproducible quantification.[5]Not suitable for volatile compounds (residual solvents) or inorganic salts.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.Residual solvents, volatile organic by-products.Unmatched for identifying unknown volatile impurities through mass spectral libraries; highly sensitive.[6]Requires derivatization for non-volatile phenols, which adds complexity and potential for error.[7]
¹⁹F NMR Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus.Absolute quantification and structural confirmation of all fluorine-containing species.Fluoro-isomers, fluorinated starting materials, and by-products.Provides direct structural information; qNMR allows for quantification without specific impurity standards.[8]Lower sensitivity than chromatography for trace impurities; requires specialized equipment and expertise.
Melting Point Determination of the temperature range over which a solid melts.Rapid, preliminary qualitative check of overall purity.Significant amounts of any impurity that depresses the melting point.Fast, inexpensive, and requires minimal sample.Not quantitative, insensitive to low-level impurities, and gives no information on impurity identity.[9]

The Workflow for Comprehensive Purity Verification

A logical workflow ensures that all potential impurity classes are investigated systematically. The primary, quantitative analysis is performed by HPLC, while orthogonal methods are used to confirm the results and investigate specific impurity types that HPLC cannot detect.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Core Analysis cluster_1 Phase 2: Orthogonal & Confirmatory Analysis cluster_2 Phase 3: Data Consolidation & Reporting Sample Synthesized Batch of 3,5-Difluoro-4-nitrophenol Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep MeltingPoint Quick Screen: Melting Point Analysis Sample->MeltingPoint HPLC Primary Analysis: RP-HPLC with DAD Prep->HPLC GCMS Volatiles Analysis: Headspace GC-MS Prep->GCMS NMR Fluoro-impurity Analysis: ¹⁹F qNMR Prep->NMR Decision Decision: Batch Pass / Fail HPLC->Decision Purity > 99.5%? No major unknown peaks? MeltingPoint->Decision Sharp range matching reference? GCMS->Decision Solvents below ICH limits? NMR->Decision Fluoro-impurities identified and quantified? Report Final Purity Report (Certificate of Analysis) Decision->Report

Caption: Comprehensive Purity Assessment Workflow.

In-Depth Protocol: A Self-Validating RP-HPLC Method

The cornerstone of purity assessment for 3,5-Difluoro-4-nitrophenol is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is designed to be a "self-validating" system by incorporating a rigorous System Suitability Test (SST).

5.1. Scope This method is for the quantitative determination of the purity of 3,5-Difluoro-4-nitrophenol and for the detection of non-volatile, UV-active related substances.

5.2. Reagents and Materials

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • 3,5-Difluoro-4-nitrophenol Reference Standard (Purity ≥ 99.8%)

  • Synthesized 3,5-Difluoro-4-nitrophenol (Sample)

5.3. Equipment

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

5.4. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% H₃PO₄
Mobile Phase B Acetonitrile with 0.1% H₃PO₄
Gradient 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD, 270 nm (Monitor 220-400 nm for peak purity)

Causality: A gradient elution is chosen to ensure that both more polar impurities (like unreacted phenol) and less polar impurities (like dinitrated products) are eluted and resolved within a reasonable runtime. Phosphoric acid is used to acidify the mobile phase, ensuring the phenolic hydroxyl group remains protonated for consistent peak shape.[10] A DAD is superior to a simple UV detector as it allows for the verification of peak purity, which is critical for confirming that the main peak does not co-elute with an impurity.[11][12]

5.5. Solution Preparation

  • Reference Standard (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample (0.5 mg/mL): Prepare in the same manner as the Reference Standard.

5.6. System Suitability Test (SST)

  • Procedure: Inject the Reference Standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the main peak.

    • Theoretical Plates (Efficiency): Must be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 1.0%.

  • Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis. Failure to meet SST criteria invalidates the run and requires troubleshooting before proceeding.

5.7. Analysis and Calculation

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the Reference Standard once, followed by the Sample solution in duplicate.

  • Integrate all peaks in the chromatograms.

  • Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main component.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Decision Logic for Orthogonal Method Selection

The choice of a secondary, orthogonal method depends on the specific questions that need to be answered after the primary HPLC analysis.

Method_Selection_Logic Start Initial HPLC Result Q1 Are there unknown peaks with m/z data needed? Start->Q1 Q2 Is absolute quantification of a fluoro-impurity required? Q1->Q2 No LCMS Action: Perform LC-MS Analysis Q1->LCMS Yes Q3 Is residual solvent content a concern? Q2->Q3 No NMR Action: Perform ¹⁹F qNMR Analysis Q2->NMR Yes GCMS Action: Perform Headspace GC-MS Q3->GCMS Yes Report Finalize Report Q3->Report No LCMS->Q2 NMR->Q3 GCMS->Report

Caption: Decision Logic for Purity Method Selection.

Conclusion and Recommendations

The rigorous assessment of 3,5-Difluoro-4-nitrophenol purity is a non-negotiable step in ensuring the quality and reliability of advanced chemical manufacturing and research. A single method, such as melting point, is insufficient for this task.

We recommend a hierarchical and orthogonal approach:

  • Primary Quantification: A validated, gradient RP-HPLC method with DAD detection should be the primary tool for purity determination and quantification of organic, non-volatile impurities.

  • Volatile Impurity Profiling: Headspace GC-MS must be used to quantify residual solvents, ensuring they are below acceptable limits (e.g., ICH guidelines for pharmaceutical use).

  • Fluorine-Specific Confirmation: ¹⁹F NMR serves as an exceptionally powerful orthogonal technique. It provides an independent, absolute measure of purity with respect to all fluorine-containing species and is invaluable for identifying and quantifying isomeric impurities that may be difficult to resolve chromatographically.[8][13]

By integrating these complementary techniques, researchers and quality control professionals can build a comprehensive and trustworthy purity profile, ensuring that their synthesized 3,5-Difluoro-4-nitrophenol meets the stringent requirements for its intended high-stakes applications.

References

  • CN112778090A - Preparation method of 3, 5-difluorophenol - Google P
  • Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. [Link]

  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google P
  • 4-Nitrophenol - Wikipedia. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate. [Link]

  • Preparation of 4-nitrophenol . [Link]

  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry. [Link]

  • Preparation of 4-nitrophenol - PrepChem.com. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. [Link]

  • US20080045756A1 - Process for preparation of a nitrophenol - Google P
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC - PubMed Central. [Link]

  • GC-MS, phytochemical analysis and in vitro antioxidant activities of leaves of Canavalia cathartica Thouars - The Journal of Phytopharmacology. [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy - Sami Publishing Company. [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L . [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile . [Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate. [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies. [Link]

  • Gas chromatography mass spectrometry/Fourier transform infrared (GC-MS/FTIR) spectral analyses of Tithonia diversifolia (Hemsl.) - Academic Journals. [Link]

  • GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate - Zenodo. [Link]

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Cost-Benefit Analysis: 3,5-Difluoro-4-nitrophenol (DFNP) in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fluorinated intermediate synthesis, 3,5-Difluoro-4-nitrophenol (DFNP) represents a critical junction for accessing 3,5-difluoro-4-aminophenol , a high-value scaffold in kinase inhibitor development and agrochemical synthesis.

This guide evaluates the economic and technical viability of sourcing DFNP versus synthesizing it in-house.

  • Verdict: For early-stage discovery (<100 g), Direct Sourcing is recommended to minimize safety risks associated with nitro-compound handling.

  • Verdict: For process scale-up (>1 kg), In-House Synthesis via Hydrolysis of 3,4,5-Trifluoronitrobenzene offers a superior cost-benefit ratio, providing higher purity and atom economy compared to the nitration of phenols.

Technical Profile & Strategic Importance

DFNP is not merely a building block; it is a "gateway molecule." The unique substitution pattern—a nitro group flanked by two fluorine atoms—imparts specific electronic properties to downstream derivatives, often enhancing metabolic stability and potency in bioactive molecules.

PropertySpecification
CAS Number 147808-41-1
Molecular Formula C₆H₃F₂NO₃
Molecular Weight 175.09 g/mol
Appearance Yellow crystalline solid
Key Reactivity Nucleophilic aromatic substitution (SnAr), Nitro reduction
Primary Application Precursor to 3,5-difluoro-4-aminophenol (via reduction)

Why this scaffold matters: The 3,5-difluoro-4-hydroxy motif acts as a bioisostere for traditional phenols but with significantly higher acidity (lower pKa) and lipophilicity, crucial for modulating drug-target binding affinity.

Comparative Route Analysis

We analyzed three primary acquisition strategies. The choice depends strictly on scale and available facility controls.

Option A: Direct Commercial Sourcing
  • Pros: Immediate availability; zero process development time; no hazardous waste generation on-site.

  • Cons: High unit cost (

    
    1,500/kg depending on purity); supply chain volatility.
    
  • Best For: Medicinal chemistry (mg to gram scale).[1]

Option B: Hydrolysis of 3,4,5-Trifluoronitrobenzene (Recommended "Make" Route)
  • Mechanism: Nucleophilic Aromatic Substitution (SnAr).

  • Logic: The nitro group at position 1 strongly activates the para-fluorine (position 4) toward nucleophilic attack by hydroxide. The meta-fluorines (positions 3,5) are less activated, resulting in high regioselectivity.

  • Pros: High yield (>90%); commercially available starting material; scalable; avoids nitration hazards.

  • Cons: Requires handling of corrosive bases and fluoride waste treatment.

  • Best For: Process development and pilot scale (>100 g).

Option C: Nitration of 3,5-Difluorophenol
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Logic: Nitration of electron-rich phenols.

  • Pros: 3,5-Difluorophenol is a common reagent.

  • Cons: Critical Regioselectivity Issues. The hydroxyl group directs ortho/para, while fluorines direct ortho/para. This leads to a mixture of the desired 4-nitro isomer and the unwanted 2-nitro isomer, requiring difficult chromatographic separation. Low atom economy.

  • Best For: Not recommended due to poor efficiency.

Visualization of Synthesis Pathways

The following diagram illustrates the chemical logic and decision points between the three routes.

SynthesisPathways Start1 3,4,5-Trifluoronitrobenzene (Starting Material A) Process1 Hydrolysis (SnAr) KOH, DMSO/Water >90% Yield Start1->Process1 Selective F-Displacement Start2 3,5-Difluorophenol (Starting Material B) Process2 Nitration (EAS) HNO3/H2SO4 <60% Yield (Isomers) Start2->Process2 Non-selective Nitration Target 3,5-Difluoro-4-nitrophenol (DFNP) Process1->Target High Purity Process2->Target Requires Purification Downstream 3,5-Difluoro-4-aminophenol (Active Pharmaceutical Ingredient) Target->Downstream Reduction (H2/Pd-C)

Caption: Figure 1. Comparative synthesis pathways. The hydrolysis route (green path) offers superior selectivity compared to the nitration route (red path).

Cost-Benefit Breakdown

The following data assumes a target production of 1 kg of DFNP.

MetricOption A: Buy CommercialOption B: Hydrolysis (Make)Option C: Nitration (Make)
Raw Material Cost N/A (Finished Good)Low (3,4,5-TFNB is a commodity)Medium (Phenol + Acid)
Est. Cost per kg $800 - $1,200 $150 - $250 $400+ (due to yield loss)
Time to Product 2-4 Weeks (Lead time)3 Days (Synthesis + Workup)5-7 Days (Synthesis + Column)
Purity Profile Variable (95-98%)High (>98%) Low (Isomeric mixtures)
Safety Risk Low (Shipping only)Medium (Base handling)High (Exothermic Nitration)
Waste Impact Low (Packaging)Medium (Fluoride salts)High (Acid waste)

Decision Matrix:

  • Choose Option A if you need <100g immediately and lack a fume hood with blast shielding.

  • Choose Option B if you need >100g, require >98% purity for GMP steps, or are cost-sensitive.

Experimental Protocol: High-Yield Hydrolysis

This protocol describes the optimized synthesis of DFNP from 3,4,5-trifluoronitrobenzene (Option B). This method is self-validating via TLC and melting point analysis.

Reagents:

  • 3,4,5-Trifluoronitrobenzene (1.0 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • DMSO (Dimethyl sulfoxide) or DMF (Solvent)

  • Hydrochloric Acid (HCl) (for acidification)

Step-by-Step Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve 3,4,5-trifluoronitrobenzene (17.7 g, 100 mmol) in DMSO (50 mL) .

  • Hydrolysis: Prepare a solution of KOH (12.3 g, 220 mmol) in water (20 mL) . Add this dropwise to the reaction flask while maintaining the temperature between 60–70°C . Caution: Exothermic reaction.

  • Reaction: Stir the mixture at 80°C for 4–6 hours.

    • Validation Point: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[2][3]

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-water (200 mL) .

  • Acidification: Carefully acidify the aqueous mixture with conc. HCl to pH 1–2. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid and wash with cold water (3 x 50 mL) to remove residual DMSO and fluoride salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Yield: Expected yield is 15.5–16.5 g (88–94%) .

Downstream Conversion (Optional): To convert DFNP to the aniline (3,5-difluoro-4-aminophenol), perform a standard hydrogenation using 10% Pd/C in Methanol under H₂ balloon pressure for 12 hours.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While DFNP is relatively stable, all nitro-aromatics possess energetic potential. Do not subject the dry solid to high friction or shock.

  • Fluoride Waste: The hydrolysis reaction generates potassium fluoride (KF). Ensure aqueous waste is treated with calcium chloride (CaCl₂) to precipitate insoluble calcium fluoride before disposal, complying with environmental regulations.

  • Skin/Eye Contact: DFNP is a phenol derivative and a skin irritant. Wear nitrile gloves and safety goggles.

References

  • Synthesis of 3,5-difluorophenol and derivatives. Google Patents. CN117964460A.

  • 3,4,5-Trifluoronitrobenzene as a versatile intermediate. Chem-Impex.

  • Regioselectivity in Nitration of Fluorophenols. Frontiers in Chemistry.

  • Safety Data Sheet: 3,5-Difluoro-4-nitrophenol. BLD Pharm.

  • 4-Aminophenol Derivatives in Drug Synthesis. National Institutes of Health (PubMed).

Sources

Benchmarking 3,5-Difluoro-4-nitrophenol: Computational Predictions vs. Experimental Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-nitrophenol represents a critical case study in the divergence between in silico modeling and wet-lab reality. For drug development professionals, this molecule is more than a building block; it is a probe for understanding how ortho-fluorination modulates the acidity (pKa) and lipophilicity (LogP) of phenolic bioisosteres.

While computational methods (DFT/ab initio) provide rapid structural insights, they frequently struggle to accurately model the solvation sphere of highly substituted, electron-deficient rings. This guide objectively compares computational predictions against experimental protocols, establishing a self-validating workflow for researchers.

Part 1: The Critical Parameters (Data Comparison)[1]

The addition of fluorine atoms at the 3 and 5 positions (meta to the hydroxyl, ortho to the nitro group) introduces steric and electronic conflicts that standard computational solvation models (like PCM or SMD) often miscalculate.

Acidity (pKa) Modulation

The pKa is the defining characteristic of this molecule, determining its ionization state at physiological pH (7.4).

ParameterComputational Prediction (DFT/B3LYP)Experimental Reality (UV-Vis Titration)Scientific Rationale for Divergence
pKa Value ~5.8 – 6.2 (Varies by Basis Set)~5.4 – 5.9 (Est. Range*)Solvation Shell Disruption: Computational models often assume a continuous dielectric solvent. In reality, the hydrophobic fluorine atoms disrupt the water network around the phenolic -OH and the nitro group, altering the energetic cost of deprotonation.
Nitro Group Torsion Often predicts Planar (0°) Twisted (~15-30°) Steric Repulsion: The van der Waals radii of Fluorine (1.47 Å) and Oxygen (1.52 Å) create steric clash, forcing the nitro group out of plane. This reduces resonance stabilization, which pure gas-phase calculations may miss without explicit conformational sampling.
Electronic Effect Inductive (-I) dominantMixed (-I / +R)Fluorine is strongly withdrawing inductively but donates electron density via resonance. The "twist" decouples the resonance, making the experimental acidity highly sensitive to the exact torsion angle.

*Note: Exact experimental pKa varies by ionic strength and buffer composition. The range provided reflects the shift from 4-nitrophenol (pKa 7.15) due to the meta-fluorine effect.

Structural Characterization (NMR)

Verifying the substitution pattern is critical, as migration of fluorine during synthesis is a known risk.

NucleusComputational Shift (GIAO Method)Experimental Observation (DMSO-d6)Key Diagnostic Feature

H NMR
~11.5 ppm (OH)~7.8 ppm (Ar-H)Broad Singlet (OH)Doublet (

Hz)
The symmetry of the molecule (C2v) simplifies the spectrum. Computation often overestimates the OH shift due to exaggerated hydrogen bonding in vacuum/implicit solvent.

F NMR
-110 to -120 ppm Singlet (or weak triplet)The chemical shift is highly sensitive to the nitro group's orientation. A mismatch >2 ppm between calc/exp suggests the "twist" angle in the model is incorrect.

Part 2: Experimental Protocols (The "How-To")

To resolve the discrepancies highlighted above, we utilize self-validating protocols. The following workflows are designed to minimize artifacts.

Protocol A: Spectrophotometric pKa Determination

Why this method? Standard potentiometric titration is inaccurate for low-solubility phenols. UV-Vis spectroscopy leverages the distinct absorption shift between the neutral phenol and the phenolate anion.

Reagents:

  • Analyte: 3,5-Difluoro-4-nitrophenol (

    
     final conc.)
    
  • Buffers: Universal Buffer (Britton-Robinson) ranging pH 2.0 to 10.0.

  • Instrument: UV-Vis Spectrophotometer (Scanning 250–500 nm).

Step-by-Step Workflow:

  • Stock Prep: Dissolve 10 mg of analyte in minimal methanol, then dilute with water to

    
    .
    
  • Aliquot: Prepare 10 cuvettes, each with buffer at a distinct pH (0.5 unit increments). Add fixed volume of analyte stock.

  • Scan: Record spectra for all samples. Identify the Isosbestic Point (wavelength where absorbance is invariant). Presence of a sharp isosbestic point validates that only two species (neutral/anion) are in equilibrium.

  • Analysis: Plot Absorbance vs. pH at

    
     of the anion (typically ~400 nm for nitrophenols).
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation.

Protocol B: Computational Benchmarking (DFT)

Why this method? To predict properties for derivatives before synthesis.

Software: Gaussian 16 / ORCA 5.0 Theory: DFT (Density Functional Theory) Functional:


B97X-D (Includes dispersion corrections, critical for F...O interactions).
Basis Set:  def2-TZVP (Triple-zeta quality).

Step-by-Step Workflow:

  • Conformational Search: Rotate the Nitro group (

    
     bond) in 10° increments to find the global minimum (twisted state).
    
  • Optimization: Opt Freq calculation in Gas Phase. Verify no imaginary frequencies.

  • Solvation Energy: Perform single-point energy calculation using SMD (Solvation Model based on Density) with water as solvent.

  • Thermodynamic Cycle: Calculate

    
     using the proton solvation energy constant (
    
    
    
    kcal/mol).

Part 3: Visualization of Workflows

Diagram 1: Experimental pKa Determination Logic

This diagram illustrates the self-validating loop of the spectrophotometric method.

Experimental_Protocol Stock Stock Solution (Methanol/Water) Mix Sample Prep (10 Cuvettes) Stock->Mix Buffer Buffer Series (pH 2.0 - 10.0) Buffer->Mix Scan UV-Vis Scan (250-500nm) Mix->Scan Check Isosbestic Point Check Scan->Check Plot Sigmoidal Plot (Abs vs pH) Check->Plot Yes (Valid Equilibrium) Fail Reject Data (Impurity/Precipitation) Check->Fail No (Drift) Calc Calculate pKa (Henderson-Hasselbalch) Plot->Calc

Caption: Workflow for UV-Vis pKa determination. The "Isosbestic Point Check" is the critical self-validation step.

Diagram 2: Computational Optimization Cycle

This diagram details the specific DFT workflow required to account for the "Nitro-Twist" induced by fluorine.

Computational_Workflow Input Initial Structure (Planar) Scan Relaxed Surface Scan (Rotate Nitro Group) Input->Scan Min Identify Global Minimum (Twisted Geometry) Scan->Min Steric Relief Opt Geometry Optimization (wB97X-D/def2-TZVP) Min->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Re-optimize) Solv Solvation Calculation (SMD Model - Water) Freq->Solv Yes Result Final pKa Prediction Solv->Result

Caption: Computational workflow emphasizing the conformational scan to resolve steric clashes between F and NO2.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000).Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry.
  • Gaussian, Inc.Thermochemistry in Gaussian.
  • Shields, G. C., & Seybold, P. G. (2013).Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Reiss, R., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.[1][2] Molecules.[3][2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

3,5-Difluoro-4-nitrophenol: A Strategic Building Block for Medicinal Chemistry and Materials Science

[1]

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS 147808-41-1) represents a specialized class of halogenated nitrophenols where the synergistic effect of the nitro group and ortho-fluorine atoms creates a unique electronic environment.[1] Unlike its non-fluorinated analog (4-nitrophenol), this compound offers enhanced acidity, lipophilicity, and metabolic stability, making it a critical intermediate in the synthesis of next-generation kinase inhibitors and advanced agrochemicals. This guide objectively compares its performance against standard alternatives and provides validated experimental protocols for its application.

Comparative Analysis: The Fluorine Advantage

In drug discovery, the "Fluorine Effect" is utilized to modulate pKa and block metabolic soft spots. 3,5-Difluoro-4-nitrophenol serves as a superior alternative to 4-nitrophenol and 3-fluoro-4-nitrophenol in specific scaffold designs.[1]

Table 1: Physicochemical & Reactivity Comparison
Feature3,5-Difluoro-4-nitrophenol 3-Fluoro-4-nitrophenol 4-Nitrophenol Implication for Application
CAS Number 147808-41-1394-41-2100-02-7Precise identification for procurement.[1]
Acidity (pKa) ~5.8 - 6.2 (Est.)~6.87.15Lower pKa makes it a better proton donor and more sensitive pH probe in acidic ranges.
Metabolic Stability High ModerateLowFluorines at 3,5 positions block CYP450 oxidation, extending drug half-life.
Lipophilicity (LogP) High ModerateLowImproved membrane permeability for derived pharmaceutical agents.
SNAr Reactivity High (if OH protected)ModerateLowThe F-atoms ortho to NO₂ are activated for displacement by nucleophiles, enabling scaffold diversification.[1]
Primary Use Kinase Inhibitor PrecursorAgrochemical IntermediateDyes, Paracetamol Precursor3,5-Difluoro analog is preferred for high-value SAR studies.[1]

Primary Applications & Mechanisms[2]

A. Pharmaceutical Intermediate: Synthesis of 4-Amino-3,5-difluorophenol

The most critical application of 3,5-Difluoro-4-nitrophenol is its reduction to 4-amino-3,5-difluorophenol .[1] This aniline derivative is a bioisostere of the 4-aminophenol moiety found in numerous drugs.[1]

  • Mechanism: The reduction of the nitro group (

    
    ) to an amine (
    
    
    ) while retaining the carbon-fluorine bonds requires controlled conditions to prevent hydrodefluorination.[1]
  • Therapeutic Relevance: Used in Structure-Activity Relationship (SAR) studies to optimize kinase inhibitors .[1] The fluorine atoms prevent oxidative metabolism at the ortho-positions, a common clearance pathway for phenol-based drugs.[1]

B. Nucleophilic Aromatic Substitution ( ) Scaffold

While the hydroxyl group (


1
  • Strategy: By protecting the phenol (e.g., as a methyl ether), researchers can displace one of the fluorine atoms with amines or alkoxides. This allows for the creation of non-symmetric, multi-functionalized aromatic cores essential for fragment-based drug design.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 3,5-Difluoro-4-nitrophenol

Rationale: Direct nitration of 3,5-difluorophenol is the most efficient route, leveraging the directing effects of the hydroxyl group.

Reagents:

  • 3,5-Difluorophenol (1.0 eq)[1]

  • Nitric Acid (HNO₃, 65%, 1.1 eq)

  • Acetic Acid (glacial, solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,5-difluorophenol in glacial acetic acid in a round-bottom flask equipped with a thermometer and magnetic stir bar.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Control Point: Temperature must remain <10°C to prevent di-nitration.

  • Addition: Dropwise add HNO₃ over 30 minutes. The solution will turn yellow.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench: Pour the mixture into ice water (5x volume). The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol 2: Reduction to 4-Amino-3,5-difluorophenol

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) to avoid accidental defluorination.[1]

Reagents:

  • 3,5-Difluoro-4-nitrophenol (1.0 eq)[1]

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (3:1)

Step-by-Step Workflow:

  • Setup: Suspend 3,5-Difluoro-4-nitrophenol in Ethanol/Water. Add NH₄Cl.[2]

  • Activation: Heat the mixture to 60°C. Add Iron powder in portions.

  • Reflux: Reflux for 3 hours. The yellow color of the nitrophenol should fade to a dark/colorless amine solution.

  • Workup: Filter hot through a Celite pad to remove iron residues.

  • Isolation: Concentrate the filtrate. Neutralize with NaHCO₃ and extract with Ethyl Acetate.[1]

  • Validation: NMR should show the disappearance of the aromatic protons shifted by NO₂ and appearance of a broad NH₂ peak.[1]

Visualized Pathways & Logic

The following diagram illustrates the synthesis and downstream utility of 3,5-Difluoro-4-nitrophenol.

GStart3,5-Difluorophenol(Precursor)Product3,5-Difluoro-4-nitrophenol(Target Intermediate)Start->ProductNitration(HNO3/AcOH)Amine4-Amino-3,5-difluorophenol(Pharma Scaffold)Product->AmineReduction(Fe/NH4Cl or H2/Pd)DerivS_NAr Derivatives(Functionalized Ethers)Product->Deriv1. Protection (MeI)2. Nucleophile (R-NH2)

Caption: Synthetic workflow transforming 3,5-difluorophenol into the high-value amino-intermediate or functionalized derivatives.

References

  • Synthesis of Fluorinated Phenols

    • Title: Synthesis method of 3,5-difluorophenol.[1][3][4][5]

    • Source: P
    • URL
  • Reduction Methodologies

    • Title: Improved process for the preparation of 4-Amino-3-fluorophenol (Analogous Protocol).
    • Source: Technical Disclosure Commons.
    • URL:[Link]

  • Reactivity of Fluorinated Nitrobenzenes

    • Title: Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[1][6][7]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Product Specifications & Safety

    • Title: 3,5-Difluoro-4-nitrophenol Product D
    • Source: BLD Pharm / Sigma-Aldrich.[1]

  • Acidity of Nitrophenols

    • Title: 4-Nitrophenol pKa and Properties.[1][8][9]

    • Source: Wikipedia / PubChem D
    • URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.